Ac4ManNDAz
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H27N3O10 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[3-(3-methyldiazirin-3-yl)propanoylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H27N3O10/c1-9(23)28-8-13-16(29-10(2)24)17(30-11(3)25)15(18(32-13)31-12(4)26)20-14(27)6-7-19(5)21-22-19/h13,15-18H,6-8H2,1-5H3,(H,20,27)/t13-,15+,16-,17-,18?/m1/s1 |
InChI Key |
UZYLHDJBFVVKBM-GAMQSXCYSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC2(N=N2)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ac4ManNAz: Mechanism and Applications in Glycoprotein Research
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) is a powerful chemical tool for the metabolic labeling and study of sialoglycans, a class of sugar molecules that play critical roles in various biological processes, including cell-cell recognition, signaling, and immune responses.[1] This cell-permeable, unnatural monosaccharide is structurally similar to the natural precursor N-acetylmannosamine (ManNAc), allowing it to be processed by the cell's own metabolic machinery and incorporated into glycoproteins.[2][3][4] The key feature of Ac4ManNAz is the presence of a bioorthogonal azide group, which serves as a chemical handle for the attachment of various reporter molecules, enabling the visualization and analysis of glycans in living systems.[4]
Chemical and Physical Properties
Ac4ManNAz is a tetraacetylated derivative of N-azidoacetylmannosamine. The acetyl groups enhance its cell permeability, allowing it to passively diffuse across the cell membrane. Once inside the cell, the acetyl groups are removed by cellular esterases, revealing the active ManNAz molecule.
| Property | Value | Source |
| Molecular Formula | C16H22N4O10 | |
| Molecular Weight | 430.37 g/mol | |
| CAS Number | 361154-30-5 | |
| Appearance | Off-white to grey oil | |
| Solubility | Soluble in DMSO, DMF, MeOH | |
| Storage | -20°C |
Mechanism of Action: Metabolic Labeling of Sialoglycans
The utility of Ac4ManNAz lies in its ability to hijack the cellular sialic acid biosynthetic pathway. The process can be broken down into three main stages: cellular uptake and processing, incorporation into glycans, and bioorthogonal ligation for detection.
-
Cellular Uptake and Deacetylation: The acetylated form of Ac4ManNAz readily crosses the cell membrane. Inside the cell, non-specific esterases cleave the four acetyl groups, releasing N-azidoacetylmannosamine (ManNAz).
-
Conversion to Azido-Sialic Acid: ManNAz is then processed by the enzymes of the sialic acid biosynthetic pathway. It is phosphorylated and then converted into the corresponding CMP-sialic acid derivative, CMP-N-azidoacetylneuraminic acid (CMP-SiaNAz). This unnatural sialic acid donor is then used by sialyltransferases in the Golgi apparatus.
-
Incorporation into Glycans: Sialyltransferases transfer the azido-sialic acid (SiaNAz) from CMP-SiaNAz onto the termini of N-linked and O-linked glycans on newly synthesized glycoproteins and glycolipids. These modified glycans are then transported to the cell surface or secreted.
-
Bioorthogonal "Click" Chemistry: The azide group, now displayed on the cell surface glycans, can be specifically and covalently labeled with a variety of probes containing a complementary reactive group, most commonly an alkyne. This reaction, known as "click chemistry," is bioorthogonal, meaning it occurs efficiently in a biological environment without interfering with native biochemical processes. The two main types of click chemistry used with Ac4ManNAz are:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves a copper catalyst to ligate the azide to a terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with the azide. This method is often preferred for live-cell imaging due to the cytotoxicity of copper.
-
This two-step labeling strategy allows for the selective visualization, identification, and purification of sialoglycoproteins.
Experimental Protocols
General Protocol for Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol provides a general workflow for labeling cell surface glycans. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental goal.
-
Cell Culture: Plate cells in an appropriate culture vessel and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 10-50 mM).
-
Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of Ac4ManNAz. Recommended starting concentrations range from 10 µM to 50 µM. Studies have shown that while 50 µM can provide high labeling efficiency, it may also induce physiological changes in some cell lines, such as reduced proliferation and migration. A concentration of 10 µM has been suggested as an optimal concentration for in vivo cell labeling and tracking with minimal cellular perturbation.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar.
-
-
Cell Harvesting and Washing:
-
Gently wash the cells two to three times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated Ac4ManNAz.
-
Cells can now be harvested for downstream applications (e.g., lysis for proteomic analysis) or prepared for in situ labeling.
-
-
Bioorthogonal Ligation (Click Chemistry):
-
For Live-Cell Imaging (SPAAC):
-
Prepare a solution of a cyclooctyne-conjugated fluorophore (e.g., DBCO-Cy5) in a biocompatible buffer (e.g., PBS or serum-free medium) at a concentration of 1-10 µM.
-
Incubate the washed, Ac4ManNAz-labeled cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C or room temperature, protected from light.
-
Wash the cells two to three times with PBS to remove the unreacted probe.
-
The cells are now ready for imaging by fluorescence microscopy or flow cytometry.
-
-
For Proteomic Analysis (CuAAC):
-
Lyse the washed, Ac4ManNAz-labeled cells in an appropriate lysis buffer containing protease inhibitors.
-
Prepare the click chemistry reaction cocktail containing an alkyne-biotin probe, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Add the cocktail to the cell lysate and incubate for 1-2 hours at room temperature.
-
The biotinylated glycoproteins can then be enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry.
-
-
Effects on Cellular Physiology and Gene Expression
While Ac4ManNAz is a widely used tool, it is important to consider its potential effects on cellular physiology, especially at higher concentrations.
| Concentration | Observed Effect | Cell Line | Source |
| 10 µM | Sufficient labeling for cell tracking and proteomics with minimal effect on cellular systems. | A549 | |
| 50 µM | Decreased cell proliferation, migration, and invasion. Reduced glycolytic flux and mitochondrial function. | A549 | |
| 0-50 µM | Upregulation of MAPK activity-related genes (TLR4, THBS1, FPR1). | A549 | |
| 0-50 µM | Downregulation of cell cycle, proliferation, and cell adhesion-related genes (CYBB, GABRA1, SLC6A2, AKAP7). | A549 | |
| 50 µM | Inhibition of voltage-gated potassium channels. | A549 |
These findings highlight the importance of optimizing the concentration of Ac4ManNAz for each specific application to achieve sufficient labeling while minimizing off-target cellular effects.
Applications in Research and Drug Development
The ability to specifically label and visualize sialoglycans has made Ac4ManNAz a valuable tool in numerous research areas:
-
Glycoproteomics: Identification and quantification of sialoglycoproteins in different cell states or in response to stimuli.
-
Cell Tracking: In vivo tracking of labeled cells in models of development, cancer metastasis, and cell-based therapies.
-
Virus-Host Interactions: Studying the role of sialic acids in viral entry and pathogenesis.
-
Drug Discovery: Screening for compounds that alter glycan biosynthesis or the expression of specific glycoproteins.
-
Glyco-RNA Labeling: Recent studies have also utilized Ac4ManNAz to label glycoRNAs on the cell surface.
Ac4ManNAz is a versatile and powerful tool for the metabolic labeling of sialoglycans. Its mechanism of action, which leverages the cell's own biosynthetic machinery, coupled with the specificity of bioorthogonal click chemistry, provides a robust platform for studying the roles of glycoproteins in health and disease. For researchers and drug development professionals, a thorough understanding of its mechanism, experimental considerations, and potential cellular effects is crucial for its successful application in elucidating the complex world of the glycome.
References
The Core Principle of Ac4ManNAz Metabolic Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) in metabolic labeling. This powerful technique for metabolic glycoengineering allows for the introduction of a bioorthogonal azide group into the sialic acid biosynthesis pathway, enabling the visualization, tracking, and characterization of sialoglycans in living systems.
Core Principle: Hijacking the Sialic Acid Biosynthetic Pathway
The fundamental principle of Ac4ManNAz-mediated metabolic labeling lies in its ability to act as a surrogate for its natural counterpart, N-acetylmannosamine (ManNAc), a key precursor in the sialic acid biosynthetic pathway. Due to its structural similarity, Ac4ManNAz is readily taken up by cells. The four acetyl groups enhance its cell permeability.[1]
Once inside the cell, cytosolic esterases remove the acetyl groups, yielding N-azidoacetylmannosamine (ManNAz). This modified sugar is then processed by the cellular enzymatic machinery of the sialic acid pathway. ManNAz is converted into the corresponding azido-functionalized sialic acid, N-azidoacetylneuraminic acid (SiaNAz). This unnatural sialic acid is then incorporated into newly synthesized glycoproteins and glycolipids by sialyltransferases in the Golgi apparatus. The resulting glycoconjugates are transported to the cell surface, displaying the azide group as a chemical handle for subsequent detection.[2][3]
This bioorthogonal azide group does not interfere with the normal biological functions of the cell. It serves as a target for specific chemical ligation reactions, most notably "click chemistry," allowing for the attachment of various reporter molecules such as fluorophores, biotin, or drug molecules.[4][5]
Data Presentation: Quantitative Analysis of Ac4ManNAz Labeling
The efficiency of metabolic labeling and its potential impact on cellular physiology are critical considerations. The following tables summarize quantitative data on the effects of Ac4ManNAz concentration on cell viability, migration, and invasion in A549 lung cancer cells.
Table 1: Effect of Ac4ManNAz Concentration on A549 Cell Viability
| Ac4ManNAz Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | ~98 |
| 20 | ~95 |
| 50 | ~85 |
Table 2: Effect of Ac4ManNAz Concentration on A549 Cell Migration (Wound Healing Assay)
| Ac4ManNAz Concentration (µM) | Wound Closure (%) |
| 0 (Control) | 100 |
| 10 | ~95 |
| 20 | ~80 |
| 50 | ~60 |
Table 3: Effect of Ac4ManNAz Concentration on A549 Cell Invasion (Transwell Assay)
| Ac4ManNAz Concentration (µM) | Relative Invasion (%) |
| 0 (Control) | 100 |
| 10 | ~90 |
| 20 | ~70 |
| 50 | ~40 |
Note: Data is approximated from graphical representations in the cited source and should be used for comparative purposes.
These results indicate that while higher concentrations of Ac4ManNAz may lead to increased labeling, they can also have significant physiological effects, including reduced cell viability, migration, and invasion. A concentration of 10 µM appears to be optimal for achieving sufficient labeling with minimal impact on cellular functions in this cell line.
Experimental Protocols
Detailed methodologies for key experiments involving Ac4ManNAz are provided below.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol describes the general procedure for introducing azide groups onto the surface of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., plates, flasks, or coverslips) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Ac4ManNAz Medium: Prepare fresh cell culture medium containing the desired final concentration of Ac4ManNAz. A typical starting concentration is 10-50 µM. For example, to make a 25 µM solution, dilute the 10 mM stock solution 1:400 in the culture medium. Include a vehicle control (medium with the same concentration of DMSO without Ac4ManNAz).
-
Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Culture: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, aspirate the Ac4ManNAz-containing medium and wash the cells twice with PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for downstream applications, such as click chemistry ligation.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Fluorescence Imaging
This protocol details the labeling of azide-modified cells with a dibenzocyclooctyne (DBCO)-conjugated fluorescent dye for visualization.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
PBS
-
Formaldehyde-glutaraldehyde fixative (optional)
-
DAPI stain (optional, for nuclear counterstaining)
Procedure:
-
Prepare Labeling Solution: Prepare a solution of the DBCO-conjugated fluorescent dye in PBS or serum-free medium at the desired concentration (e.g., 20 µM DBCO-Cy5).
-
Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 1 hour at 37°C. SPAAC reactions are generally rapid, and the incubation time can be optimized.
-
Washing: After incubation, aspirate the labeling solution and wash the cells two to three times with PBS to remove any unreacted dye.
-
(Optional) Fixation and Permeabilization: For fixed-cell imaging, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature. If intracellular targets are to be stained, permeabilize the cells with a detergent such as Triton X-100.
-
(Optional) Nuclear Counterstaining: Stain the cell nuclei with DAPI for 5-10 minutes.
-
Imaging: The fluorescently labeled cells can now be visualized by fluorescence microscopy.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes the labeling of azide-modified cells using a copper-catalyzed click reaction. Note: Copper can be toxic to living cells; therefore, this protocol is generally recommended for fixed cells or cell lysates. If used on live cells, it is crucial to use a copper-chelating ligand like THPTA and minimize incubation time.
Materials:
-
Azide-labeled cells or cell lysate
-
Alkyne-tagged reporter molecule (e.g., alkyne-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS or appropriate buffer
Procedure:
-
Prepare Reagent Stocks:
-
Alkyne-probe: Prepare a stock solution in DMSO or water.
-
CuSO₄: Prepare a 20 mM stock solution in water.
-
THPTA: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in water immediately before use.
-
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the reagents in the following order to the appropriate volume of PBS or serum-free medium to achieve the desired final concentrations (e.g., 25 µM alkyne-probe, 50 µM CuSO₄, 250 µM THPTA).
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the click reaction mix to a final concentration of 2.5 mM. It is crucial to add the sodium ascorbate last to initiate the reaction.
-
Labeling Reaction: Add the freshly prepared click reaction mix to the washed, azide-labeled cells or cell lysate.
-
Incubation: Incubate for 1 to 5 minutes at 4°C or room temperature. The short incubation time and low temperature help to minimize copper-induced cytotoxicity.
-
Washing/Purification:
-
For cells: Aspirate the reaction mix and wash the cells three times with PBS.
-
For lysates: Proceed with protein precipitation or other purification methods to remove excess reagents.
-
Protocol 4: Cell Viability Assay (CCK-8/MTT)
This protocol provides a general method for assessing the cytotoxicity of Ac4ManNAz.
Materials:
-
Cells of interest
-
96-well plates
-
Ac4ManNAz
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight.
-
Ac4ManNAz Treatment: Prepare a range of Ac4ManNAz concentrations (e.g., 0, 10, 25, 50, 75, 100 µM) in your cell culture medium. Remove the old medium from the cells and add the medium containing the different Ac4ManNAz concentrations. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add solubilization solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in Ac4ManNAz metabolic labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 5. benchchem.com [benchchem.com]
introduction to bioorthogonal chemistry with Ac4ManNAz
An In-depth Technical Guide to Bioorthogonal Chemistry with Ac4ManNAz
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi, this field has transformed the study of biomolecules in their natural settings.[1] The fundamental principle is the introduction of abiotic chemical reporters into biomolecules, which can then be selectively tagged with probes.[1] For a reaction to be considered bioorthogonal, it must meet several strict criteria:
-
High Selectivity: The reacting partners must only be reactive with each other, ignoring the vast array of other functional groups within a biological system.[1]
-
Biocompatibility: The reactants, any catalysts, and the resulting linkage must be non-toxic and not disrupt the biological system under investigation.[1]
-
Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (temperature, pH, aqueous environment), even at low concentrations.
The azide group (-N₃) has become a premier chemical reporter in bioorthogonal chemistry due to its small size, metabolic stability, and lack of participation in native biological reactions. Three main classes of bioorthogonal reactions have been developed to target the azide group: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Ac4ManNAz: A Key Tool for Metabolic Glycoengineering
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a cell-permeable sugar analog that serves as a powerful tool for metabolic glycoengineering. It is a precursor to sialic acid, a sugar often found at the terminus of glycan chains on the surface of cells. The cell's metabolic machinery processes Ac4ManNAz, incorporating an azido-sialic acid (SiaNAz) into newly synthesized glycoproteins that are then displayed on the cell surface. This two-step process involves:
-
Metabolic Labeling: Cells are cultured with Ac4ManNAz, which they take up and metabolize, leading to the incorporation of azide groups into their cell surface glycans.
-
Bioorthogonal Ligation: The azide-modified glycans can then be covalently tagged with a probe molecule, such as a fluorophore or biotin, that contains a complementary reactive group.
Data Presentation
Table 1: Properties of Ac4ManNAz
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₄O₁₀ | |
| Molecular Weight | 430.37 g/mol | |
| CAS Number | 361154-30-5 | |
| Form | Oil | |
| Color | Off-white to grey | |
| Solubility | DMSO, DMF, MeOH | |
| Storage | -20 °C | |
| Shelf Life | 12 months |
Table 2: Comparison of Bioorthogonal Reactions for Azide Labeling
| Reaction | Reactants | Catalyst | Key Features |
| Staudinger Ligation | Azide + Phosphine | None | First bioorthogonal reaction developed; forms an amide bond. |
| CuAAC | Azide + Terminal Alkyne | Copper(I) | Highly efficient and high-yielding "click" reaction. Copper toxicity is a concern for live-cell applications. |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | None | Copper-free "click" reaction; preferred for live-cell imaging due to lack of catalyst toxicity. Reaction is driven by the ring strain of the cyclooctyne. |
Table 3: Recommended Concentrations and Cytotoxicity of Ac4ManNAz
| Cell Type | Recommended Concentration | Observations | Reference |
| General Mammalian Cells | 25-75 µM | Recommended starting range for metabolic labeling. | |
| Various Cell Lines | 10 µM | Suggested as optimal for cell labeling and tracking with minimal effects on cellular systems. | |
| A549 Cells | >50 µM | Decreased proliferation, migration, and invasion ability. | |
| Neurons | 50 µM | Suppressed neurite outgrowth and exhibited cytotoxicity. | |
| hUCB-EPCs | >20 µM | Significantly decreased cell viability. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol describes the general procedure for introducing azide groups onto the surface of cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., A549, HeLa, CHO)
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling:
-
Dilute the Ac4ManNAz stock solution into pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM). The optimal concentration should be determined empirically for each cell line.
-
Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 24 to 72 hours. The optimal incubation time should be determined for each cell line and experimental goal.
-
Washing: After incubation, aspirate the Ac4ManNAz-containing medium and wash the cells two to three times with PBS to remove any unincorporated Ac4ManNAz.
The cells are now azide-labeled and ready for a bioorthogonal reaction.
Protocol 2: Labeling Azide-Modified Cells via SPAAC
This protocol details the labeling of azide-modified cells with a dibenzocyclooctyne (DBCO)-conjugated fluorescent dye.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
PBS or appropriate imaging medium
Procedure:
-
Prepare Labeling Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Dilute the stock solution in pre-warmed culture medium or PBS to a final concentration of 10-50 µM.
-
Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. SPAAC reactions are generally rapid.
-
Washing: After incubation, aspirate the labeling solution and wash the cells two to three times with PBS to remove any unreacted dye.
-
Analysis: The fluorescently labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry. For live-cell imaging, immediately image the cells using a confocal microscope equipped with a stage-top incubator.
Protocol 3: Labeling Azide-Modified Cells via CuAAC
This protocol details the labeling of azide-modified cells with an alkyne-probe using a copper-catalyzed reaction. Note: This reaction is typically performed on fixed cells or at low temperatures for short durations on live cells to minimize copper toxicity.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-conjugated probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS or serum-free medium
Procedure:
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the reagents in PBS or serum-free medium to achieve the desired final concentrations (e.g., 25 µM alkyne-probe, 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate). Crucially, add the sodium ascorbate last to initiate the reaction.
-
Labeling Reaction: Add the freshly prepared click reaction mix to the washed, azide-labeled cells.
-
Incubation: Incubate for 1 to 5 minutes at 4°C or room temperature. The short incubation time and low temperature help to minimize copper-induced cytotoxicity.
-
Washing: Aspirate the reaction mix and wash the cells thoroughly with PBS to remove all reaction components.
-
Analysis: The labeled cells are now ready for downstream analysis.
Applications and Considerations
The Ac4ManNAz-mediated incorporation of bioorthogonal handles onto cell surfaces is a robust and versatile platform. It enables a wide range of applications in cell biology, drug development, and diagnostics, including:
-
Visualization of Glycans: High-resolution imaging of the glycome in its native cellular context.
-
Monitoring Glycan Dynamics: Studying the biosynthesis, trafficking, and turnover of glycans.
-
Cell Tracking: Labeling and tracking specific cell populations in vitro and in vivo.
-
Drug Delivery: Targeting drugs to specific cells by engineering their surfaces with chemical receptors.
Important Considerations:
-
Optimization: The optimal concentration of Ac4ManNAz and incubation time should be empirically determined to achieve sufficient labeling without compromising cell health.
-
Cytotoxicity: High concentrations of Ac4ManNAz (>50 µM) have been shown to affect cell proliferation and other physiological functions in some cell lines. It is crucial to determine the optimal, non-toxic concentration for each experimental system.
-
Controls: Appropriate controls are essential, such as cells not treated with Ac4ManNAz but subjected to the click chemistry reaction, to assess background signal.
-
Choice of Click Chemistry: For live-cell applications, SPAAC is generally preferred due to the inherent toxicity of the copper catalyst used in CuAAC. If CuAAC is necessary, using copper-chelating ligands and minimizing incubation times is recommended.
References
An In-depth Technical Guide to Ac4ManNAz for Studying Protein Glycosylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), a powerful chemical tool for the metabolic labeling and study of protein glycosylation. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data for optimizing its use, and discuss its applications and potential off-target effects.
Introduction to Ac4ManNAz and Metabolic Glycoengineering
Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The study of glycosylation has been significantly advanced by metabolic glycoengineering, a technique that introduces chemically tagged monosaccharides into cellular glycan structures.
Ac4ManNAz is a cell-permeable, peracetylated derivative of N-azidoacetylmannosamine.[1][2] Once inside the cell, cytosolic esterases remove the acetyl groups, yielding ManNAz.[3] ManNAz is then converted through the sialic acid biosynthetic pathway into the corresponding azido-sialic acid (SiaNAz).[4][5] This unnatural sugar is subsequently incorporated into nascent glycans on glycoproteins and glycolipids by sialyltransferases. The azide group serves as a bioorthogonal chemical handle, allowing for the specific covalent attachment of probes for visualization, enrichment, and proteomic analysis.
Mechanism of Action and Bioorthogonal Ligation
The core of Ac4ManNAz-based methodology lies in its metabolic incorporation and subsequent bioorthogonal reaction. The azide group, being small and biologically inert, is well-tolerated by the cellular machinery. After its incorporation into cell surface glycans, the azide can be specifically reacted with a probe molecule containing a complementary bioorthogonal functional group, most commonly a terminal alkyne or a strained cyclooctyne.
Two primary "click chemistry" reactions are employed for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst. While very rapid, the potential for copper cytotoxicity is a consideration for live-cell applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) without the need for a catalyst. SPAAC is generally preferred for live-cell imaging and in vivo studies due to its superior biocompatibility, though its reaction kinetics can be slower than CuAAC.
Quantitative Data for Experimental Design
The successful application of Ac4ManNAz requires careful optimization of its concentration and incubation time to achieve sufficient labeling while minimizing potential off-target effects. The optimal conditions can be cell-type dependent.
Table 1: Recommended Ac4ManNAz Concentrations and Observed Effects
| Concentration | Effect on Cellular Systems | Labeling Efficiency | Reference(s) |
| 10 µM | Minimal impact on cellular functions, including proliferation, migration, and metabolism. | Sufficient for cell labeling, tracking, and proteomic analysis. | |
| 20 µM | Gradual decrease in invasion ability. | - | |
| 25-75 µM | Manufacturer-recommended range; may lead to off-target effects. | High labeling efficiency. | |
| 50 µM | Significant reduction in cell proliferation, migration, and invasion; altered gene expression related to cell adhesion and signaling; induction of apoptosis; reduced glycolytic flux. | High labeling efficiency. | |
| 100 µM | Dose-dependent cytotoxicity with prolonged exposure; complete cell death observed in some cases. | - |
Experimental Protocols
The following are generalized protocols for the metabolic labeling of cultured cells with Ac4ManNAz and subsequent detection via click chemistry.
Metabolic Labeling of Cultured Cells with Ac4ManNAz
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
DMSO or ethanol (for stock solution)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in a sub-confluent monolayer after the desired incubation period.
-
Ac4ManNAz Preparation: Prepare a stock solution of Ac4ManNAz in DMSO or ethanol. Dilute the stock solution into complete culture medium to the desired final concentration (typically 10-50 µM). Ensure the final solvent concentration is non-toxic to the cells (e.g., <0.1% DMSO).
-
Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Culture: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, aspirate the Ac4ManNAz-containing medium and wash the cells twice with PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for bioorthogonal ligation.
Copper-Free Click Chemistry (SPAAC) for Live-Cell Imaging
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
Serum-free cell culture medium or PBS
Procedure:
-
Labeling Solution Preparation: Prepare a solution of the DBCO-conjugated fluorescent dye in serum-free medium or PBS at the desired final concentration (e.g., 20 µM).
-
Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Remove the labeling solution and wash the cells three times with PBS to remove unreacted probe.
-
Imaging: The cells can now be fixed and imaged using fluorescence microscopy.
Copper-Catalyzed Click Chemistry (CuAAC) for Cell Lysates
Materials:
-
Azide-labeled cells (from Protocol 4.1)
-
Lysis buffer (e.g., RIPA buffer)
-
Alkyne-biotin or alkyne-fluorophore probe
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
Procedure:
-
Cell Lysis: Lyse the washed, azide-labeled cells using a suitable lysis buffer.
-
Click Reaction Mix Preparation: In a microcentrifuge tube, prepare the click reaction mix. A typical final concentration would be 25 µM alkyne-probe, 50 µM CuSO4, 250 µM THPTA, and 2.5 mM sodium ascorbate. It is crucial to add the sodium ascorbate last to initiate the reaction.
-
Labeling Reaction: Add the freshly prepared click reaction mix to the cell lysate.
-
Incubation: Incubate for 1-5 minutes at room temperature or 4°C.
-
Downstream Analysis: The labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence scanning or enriched using streptavidin beads for mass spectrometry-based proteomic analysis.
Visualizations
Metabolic Pathway of Ac4ManNAz
Caption: Metabolic pathway of Ac4ManNAz incorporation into glycoproteins.
Experimental Workflow for Glycoprotein Analysis
Caption: General experimental workflow for studying glycosylation using Ac4ManNAz.
Potential Signaling Pathways Affected by High Ac4ManNAz Concentrations
Caption: Signaling pathways potentially modulated by high concentrations of Ac4ManNAz.
Applications in Research and Drug Development
The ability to specifically label and visualize glycans has made Ac4ManNAz an invaluable tool in various research areas:
-
Glycoproteomic Profiling: In combination with mass spectrometry, Ac4ManNAz enables the identification and quantification of sialylated glycoproteins in healthy and diseased states.
-
In Vivo Imaging: Ac4ManNAz has been successfully used for glycan imaging in living organisms, including mice and zebrafish, providing insights into developmental processes and disease progression.
-
Cell Tracking: Labeled cells can be tracked in vivo to monitor their fate and distribution in cell-based therapies.
-
Drug Discovery: By understanding the role of glycosylation in disease, Ac4ManNAz can be used to screen for drugs that modulate glycosylation pathways or to target drugs to specific glycosylated receptors.
Conclusion
Ac4ManNAz is a versatile and powerful tool for the metabolic labeling and study of protein glycosylation. By understanding its mechanism of action, carefully optimizing experimental conditions, and choosing the appropriate bioorthogonal ligation chemistry, researchers can gain valuable insights into the complex world of glycobiology. This technical guide provides the foundational knowledge and practical protocols to successfully implement this technology in a variety of research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imaging the Glycosylation State of Cell Surface Glycoproteins using Two-photon Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to Ac4ManNAz in Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a key reagent in metabolic glycoengineering. We will delve into its core principles, applications, quantitative data, and detailed experimental protocols to facilitate its effective use in research and drug development.
Introduction to Ac4ManNAz and Metabolic Glycoengineering
Metabolic glycoengineering is a powerful technique for studying and manipulating glycans in living systems.[1] It involves introducing chemically tagged monosaccharide precursors into cellular metabolic pathways.[1] Ac4ManNAz is a synthetic, cell-permeable sugar that serves as a precursor for the biosynthesis of azido-functionalized sialic acids.[2] Its acetyl groups enhance cell permeability, and once inside the cell, these groups are removed by cytosolic esterases, revealing N-azidoacetylmannosamine (ManNAz).[2] ManNAz is then converted into the corresponding azido-functionalized sialic acid (SiaNAz) and incorporated into glycoproteins and glycolipids.[2] The azide group acts as a bioorthogonal handle, allowing for covalent ligation to reporter molecules via click chemistry for visualization, tracking, and proteomic analysis.
Chemical and Physical Properties of Ac4ManNAz
| Property | Value |
| Chemical Formula | C16H22N4O10 |
| Molecular Weight | 430.37 g/mol |
| Appearance | White to off-white or grey amorphous solid/oil |
| Solubility | DMSO, DMF, MeOH, Chloroform, DCM, THF |
| Storage | -20°C |
Core Principle: The Sialic Acid Biosynthetic Pathway
The central mechanism of Ac4ManNAz relies on its ability to be processed by the sialic acid biosynthetic pathway. It acts as a mimic of the natural precursor, N-acetyl-D-mannosamine (ManNAc).
Metabolic pathway of Ac4ManNAz incorporation.
Quantitative Data
The efficiency of Ac4ManNAz labeling and its potential effects on cellular functions are critical considerations.
Table 1: Comparative Labeling Efficiencies of Ac4ManNAz and Ac4ManNAl
| Cell Line | Ac4ManNAz (% of total sialic acids) | Ac4ManNAl (% of total sialic acids) |
| Jurkat | 25% | 40% |
| HL-60 | 30% | 55% |
| CHO | 45% | 70% |
| HEK293 | 35% | 60% |
Table 2: Effect of Ac4ManNAz Concentration on Cellular Functions
| Ac4ManNAz Concentration | Labeling Efficiency | Effect on Cellular Functions (e.g., proliferation, migration) |
| 10 µM | Sufficient for cell tracking and proteomic analysis. | Minimal to no negative effects observed. |
| 20 µM | Higher than 10 µM. | Can lead to a reduction in cellular functions. |
| 50 µM | High. | Significant reduction in cellular functions, including energy generation and infiltration ability. |
| >50 µM | High. | Can induce apoptosis and cytotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for successful metabolic glycoengineering experiments.
Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol describes the introduction of azide groups into cell surface sialoglycans.
Materials:
-
Mammalian cells of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete culture medium to the desired final concentration (typically 10-50 µM). It is crucial to optimize the concentration for each cell type to minimize off-target effects.
-
Incubation: Remove the existing medium and replace it with the Ac4ManNAz-containing medium. Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.
Visualization of Azide-Labeled Glycans via Click Chemistry
Once the azide group is incorporated, it can be detected using a variety of "click chemistry" reactions. The two main types are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
References
Ac4ManNAz chemical structure and properties
An In-Depth Technical Guide to Ac4ManNAz: Structure, Properties, and Applications in Research
Introduction
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a synthetic, cell-permeable monosaccharide that has become an indispensable tool in the fields of chemical biology, glycobiology, and drug development.[1] As an azide-functionalized analog of N-acetyl-D-mannosamine (ManNAc), it is metabolically incorporated into the sialic acid biosynthesis pathway, leading to the presentation of azide-modified glycans on the cell surface.[1][2] This introduction of a bioorthogonal azide handle enables the specific chemical modification of cells for a wide range of applications, including visualization, tracking, and proteomic analysis.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols for Ac4ManNAz.
Chemical Structure and Properties
Ac4ManNAz is a derivative of the natural sugar N-acetylmannosamine. The key structural features are the four acetate groups, which enhance its cell permeability, and an azidoacetyl group at the C2 position of the mannose sugar. Once inside the cell, cytosolic esterases remove the acetyl groups, trapping the molecule for metabolic processing.
Table 1: Chemical and Physical Properties of Ac4ManNAz
| Property | Value | References |
| Molecular Formula | C16H22N4O10 | |
| Molecular Weight | 430.37 g/mol | |
| CAS Number | 361154-30-5 | |
| Appearance | White solid or off-white to grey amorphous solid | |
| Purity | ≥90% to ≥98% | |
| Solubility | Soluble in DMSO, DMF, and MeOH. Slightly soluble in ethanol. | |
| Storage | Store at -20°C. Stable for at least 4 years at -20°C. |
Principle of Action: Metabolic Glycoengineering
The utility of Ac4ManNAz is rooted in a technique called metabolic glycoengineering. This process involves a two-step methodology: metabolic labeling followed by a bioorthogonal chemical reaction.
-
Metabolic Labeling : Cells are cultured in media containing Ac4ManNAz. The cell-permeable sugar is taken up by the cells, and its acetyl groups are removed by intracellular esterases to yield N-azidoacetylmannosamine (ManNAz). ManNAz then enters the sialic acid biosynthetic pathway and is converted into the corresponding azido-sialic acid (SiaNAz). This unnatural sugar is subsequently incorporated into newly synthesized glycoproteins and glycolipids by sialyltransferases.
-
Bioorthogonal Ligation : The azide-modified glycans, now displayed on the cell surface, can be covalently tagged with probes containing a complementary bioorthogonal functional group, such as an alkyne or a cyclooctyne. This reaction, commonly known as "click chemistry," is highly specific and does not interfere with native biological processes.
Metabolic pathway of Ac4ManNAz incorporation.
Experimental Protocols
Successful use of Ac4ManNAz requires careful optimization of labeling conditions and the appropriate choice of click chemistry reaction.
Metabolic Labeling of Mammalian Cells
This protocol describes a general procedure for labeling cultured mammalian cells with Ac4ManNAz.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding : Seed cells in a culture plate at a density that will allow for growth during the incubation period.
-
Preparation of Labeling Medium : Prepare a stock solution of Ac4ManNAz in DMSO or ethanol, or dissolve it directly in the culture medium. The recommended starting concentration for metabolic labeling is between 25-75 μM. However, for sensitive applications or to minimize potential physiological effects, a concentration of 10 µM has been suggested as optimal.
-
Incubation : Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells for 1 to 3 days at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each cell line.
-
Washing : After incubation, aspirate the labeling medium and wash the cells twice with PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for bioorthogonal ligation.
Bioorthogonal Ligation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and high-yielding reaction but requires a copper(I) catalyst, which can be toxic to living cells. This protocol is suitable for fixed cells or applications where cell viability is not a concern and includes a copper-chelating ligand (THPTA) to minimize toxicity in live-cell applications.
Materials:
-
Azide-labeled cells
-
Alkyne-functionalized probe (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS or serum-free medium
Procedure:
-
Prepare Click Reaction Mix : In a microcentrifuge tube, combine the reagents in PBS or serum-free medium to achieve the desired final concentrations (e.g., 25 µM alkyne-probe, 50 µM CuSO4, 250 µM THPTA).
-
Initiate Reaction : Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to initiate the reaction. It is crucial to add the sodium ascorbate last.
-
Labeling Reaction : Add the freshly prepared click reaction mix to the washed, azide-labeled cells.
-
Incubation : Incubate for 1 to 5 minutes at 4°C or room temperature. The short incubation time and low temperature help minimize copper-induced cytotoxicity.
-
Washing : Aspirate the reaction mix and wash the cells thoroughly with PBS (at least three times) to remove all components of the reaction mix.
-
Analysis : The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.
Bioorthogonal Ligation: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with azides without the need for a copper catalyst, making it ideal for live-cell imaging and in vivo studies.
Materials:
-
Azide-labeled cells
-
Cyclooctyne-functionalized probe (e.g., DBCO-dye)
-
PBS or complete culture medium
Procedure:
-
Prepare Labeling Solution : Dissolve the cyclooctyne-probe in PBS or culture medium to the desired final concentration.
-
Labeling Reaction : Add the labeling solution to the washed, azide-labeled cells.
-
Incubation : Incubate the cells for 30 to 60 minutes at 37°C. Incubation times can be optimized as needed.
-
Washing : Aspirate the labeling solution and wash the cells twice with PBS.
-
Analysis : The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.
General experimental workflow for cell labeling.
Cellular and Physiological Effects
While Ac4ManNAz is a powerful tool, it is important to consider its potential effects on cellular physiology, especially at higher concentrations. Studies have shown that high concentrations of Ac4ManNAz (>50 µM) can impact various cellular processes in some cell lines.
Table 2: Reported Physiological Effects of Ac4ManNAz
| Effect | Cell Line | Concentration | Outcome | References |
| Gene Expression | A549 | 50 µM | Downregulation of genes related to cell cycle, proliferation, and adhesion. | |
| Cell Migration & Invasion | A549 | 50 µM | Inhibition of cell migration and invasion. | |
| Mitochondrial Function | A549 | 50 µM | Impaired mitochondrial function. | |
| Cellular Functions | A549 | 10 µM | Minimal effects on cellular systems with sufficient labeling efficiency. |
These findings underscore the importance of optimizing the Ac4ManNAz concentration for each specific cell type and experiment to achieve sufficient labeling without inducing unintended biological effects.
Physiological effects of high Ac4ManNAz concentrations.
Conclusion
Ac4ManNAz is a versatile and potent chemical reporter for metabolic glycoengineering. By hijacking the cell's own metabolic machinery, it enables the introduction of a bioorthogonal azide group onto cell surface glycans, facilitating a wide array of applications in cell biology and drug development. Researchers and drug development professionals can leverage this technology for cell labeling, tracking, and proteomic analysis. However, careful consideration of experimental conditions, particularly the concentration of Ac4ManNAz, is crucial to ensure that the observed results are not influenced by off-target physiological effects. With optimized protocols, Ac4ManNAz will continue to be a cornerstone of bioorthogonal chemistry in complex biological systems.
References
Getting Started with Ac4ManNAz in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a key reagent in metabolic glycoengineering for the study of sialoglycans. It covers the fundamental principles of Ac4ManNAz-mediated metabolic labeling, detailed experimental protocols, and critical considerations for its successful application in cell culture.
Introduction to Ac4ManNAz and Metabolic Glycoengineering
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a cell-permeable synthetic monosaccharide that serves as a precursor for the metabolic labeling of sialic acids.[1][2] The principle of this technique, known as metabolic glycoengineering, relies on the cell's own biosynthetic machinery to incorporate the azide-modified sugar into nascent glycans.[3][4] Once incorporated, the azide group acts as a bioorthogonal chemical handle, allowing for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, via "click chemistry."[5] This enables the visualization, tracking, and analysis of glycoproteins in living cells.
The peracetylated form of N-azidoacetylmannosamine enhances its cell permeability. Inside the cell, cytosolic esterases remove the acetyl groups, allowing the modified sugar to enter the sialic acid biosynthetic pathway.
Mechanism of Action: The Sialic Acid Biosynthetic Pathway
Ac4ManNAz is processed by the cellular machinery responsible for sialic acid biosynthesis. The azide-modified mannosamine analog is converted into the corresponding azido-sialic acid and subsequently incorporated into cell surface and secreted sialoglycoproteins.
Metabolic incorporation of Ac4ManNAz.
Quantitative Data Summary
The optimal concentration and incubation time for Ac4ManNAz labeling can vary depending on the cell line and experimental goals. It is crucial to balance labeling efficiency with potential cytotoxic effects.
Table 1: Recommended Ac4ManNAz Concentrations and Incubation Times
| Cell Line | Recommended Concentration | Incubation Time | Notes |
| A549 (Human Lung Carcinoma) | 10 µM | 1-3 days | Higher concentrations (e.g., 50 µM) can reduce cell proliferation, migration, and invasion. |
| MCF-7 (Human Breast Adenocarcinoma) | 100 µM | 48 hours | Concentration optimized for sufficient labeling with minimal impact on viability. |
| HCT116 (Human Colon Carcinoma) | 50 µM | 48 hours | Higher concentrations may reduce cellular growth. |
| Various Cell Lines | 25-75 µM | 1-3 days | A general starting range for optimization. |
| Primary Hippocampal Neurons | < 50 µM | N/A | 50 µM has been shown to suppress neurite outgrowth and exhibit cytotoxicity. |
Table 2: Effects of Ac4ManNAz Concentration on Cellular Physiology
| Concentration | Observed Effects | Reference |
| 10 µM | Sufficient labeling for cell tracking and proteomic analysis with minimal effects on cellular systems. | |
| 20 µM | Significant decrease in viability for human umbilical vein endothelial progenitor cells (hUCB-EPCs). | |
| 50 µM | Reduced energy generation, cellular infiltration, and channel activity in A549 cells. Decreased proliferation, migration, and invasion. Can induce apoptosis and inflammation-related gene expression. | |
| >50 µM | Can negatively impact cellular functions such as proliferation and energy metabolism. |
Experimental Protocols
This section provides detailed methodologies for metabolic labeling with Ac4ManNAz and subsequent detection via click chemistry.
General Experimental Workflow
The overall process involves metabolic labeling of cells with Ac4ManNAz, followed by a click chemistry reaction to attach a probe for visualization or analysis.
General experimental workflow.
Protocol 1: Metabolic Labeling of Cultured Cells
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Incubation: Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz. The cells are now ready for downstream applications.
Protocol 2: Detection of Azide-Labeled Glycoproteins by Fluorescence Microscopy (Fixed Cells)
This protocol utilizes a copper-free click chemistry reaction (SPAAC) with a DBCO-functionalized fluorescent dye.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Click Chemistry Reaction: Incubate the fixed cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Cell Viability and Cytotoxicity Assay
It is essential to assess the cytotoxicity of Ac4ManNAz at the chosen concentration in your specific cell line.
Materials:
-
Cells of interest
-
96-well plates
-
Ac4ManNAz
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (e.g., 5x10³ cells/well) and incubate for 24 hours.
-
Treatment: Add various concentrations of Ac4ManNAz (e.g., 0 to 50 µM) to the wells and incubate for the desired period (e.g., 3 days).
-
Viability Assay (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Troubleshooting and Optimization
Successful metabolic labeling with Ac4ManNAz requires careful optimization.
Troubleshooting low labeling efficiency.
Key Considerations:
-
Cytotoxicity: High concentrations of Ac4ManNAz can be cytotoxic. Always perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.
-
Controls: Include appropriate controls, such as cells not treated with Ac4ManNAz but subjected to the click chemistry reaction, to assess background signal.
-
Click Chemistry: The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry is important. SPAAC is generally preferred for live-cell applications due to the toxicity of the copper catalyst used in CuAAC.
-
Off-Target Effects: Be aware of potential off-target effects, such as the reaction of per-O-acetylated monosaccharides with cysteine residues on proteins, which can lead to artificial S-glycosylation.
By carefully considering these factors and following the detailed protocols, researchers can effectively utilize Ac4ManNAz for the robust and reliable labeling of sialoglycans in a wide range of cell culture applications.
References
An In-depth Technical Guide to the Core Principles of Ac4ManNAz Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) click chemistry, a cornerstone of bioorthogonal chemistry. This powerful technique enables the metabolic labeling of sialoglycans on living cells, facilitating a wide range of applications from basic research to drug development.
Introduction to Ac4ManNAz and Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The azide group, being small and biologically inert, is an ideal chemical reporter that can be introduced into biomolecules.[2] Ac4ManNAz is a cell-permeable, peracetylated derivative of an unnatural azido-sugar.[3][4] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway.[3] This leads to the metabolic incorporation of N-azidoacetylneuraminic acid (SiaNAz), an azido-functionalized sialic acid, onto the glycan chains of glycoproteins and glycolipids. These azide-presenting glycans on the cell surface can then be covalently modified using "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Two Pillars of Ac4ManNAz Click Chemistry: CuAAC and SPAAC
The versatility of Ac4ManNAz lies in its ability to be detected through two primary bioorthogonal ligation reactions. The choice between these methods depends on the specific experimental context, particularly the sensitivity of the biological system to copper.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. The copper(I) catalyst dramatically accelerates the reaction rate by a factor of 10^7 to 10^8 compared to the uncatalyzed reaction. While highly effective, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging. To mitigate this, copper-chelating ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to protect cells from copper-induced damage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage without the need for a catalyst. This makes SPAAC the preferred method for applications involving living cells and organisms where copper toxicity is a concern.
Quantitative Data for Ac4ManNAz Click Chemistry
The efficiency of Ac4ManNAz-based labeling and subsequent click chemistry is influenced by several factors, including the concentration of Ac4ManNAz, the choice of click reaction, and the specific cell type.
Optimal Ac4ManNAz Concentration for Metabolic Labeling
The optimal concentration of Ac4ManNAz for metabolic labeling varies between cell lines. It is crucial to use a concentration that provides sufficient labeling for detection without causing significant physiological perturbations. High concentrations of Ac4ManNAz (>50 µM) have been shown to impact cell proliferation and other functions in some cell lines.
| Cell Line | Optimal Ac4ManNAz Concentration | Reference |
| A549 | 10 µM | |
| Jurkat | 10 µM | |
| HCT116 | 50 µM | |
| MCF7 | 100 µM |
Reaction Kinetics of SPAAC with Azides
The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. The second-order rate constants (k₂) provide a quantitative measure of the reaction speed.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| BCN | 0.012 - 0.024 | |
| ADIBO | 0.90 (with primary azide) | |
| DIFO | 0.08 | |
| DBCO | Not explicitly found for benzyl azide, but generally high | |
| [9+1]CPP | 2.2 x 10⁻³ | |
| [11+1]CPP | 4.5 x 10⁻⁴ | |
| m[9+1]CPP | 9.6 x 10⁻³ |
Experimental Protocols
Detailed methodologies for the key steps in Ac4ManNAz click chemistry are provided below.
Metabolic Labeling of Cultured Cells with Ac4ManNAz
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel.
-
Ac4ManNAz Incubation: The following day, replace the medium with fresh medium containing the desired final concentration of Ac4ManNAz (e.g., 10-100 µM).
-
Incubation: Culture the cells for 1-3 days under normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
Materials:
-
Azide-labeled cells
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
Serum-free medium or PBS
Procedure:
-
Prepare Labeling Solution: Prepare a solution of the DBCO-conjugated dye in serum-free medium or PBS at the desired concentration (e.g., 20 µM).
-
Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Aspirate the labeling solution and wash the cells three times with PBS to remove unreacted dye.
-
Analysis: The cells can be immediately imaged by fluorescence microscopy or analyzed by flow cytometry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
Materials:
-
Azide-labeled cells
-
Alkyne-conjugated probe (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Serum-free medium or PBS
Procedure:
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix by adding the following reagents to serum-free medium or PBS to the desired final concentrations:
-
Alkyne-probe (e.g., 25 µM)
-
CuSO₄ (e.g., 50 µM)
-
THPTA (e.g., 250 µM)
-
-
Initiate Reaction: Immediately before adding to the cells, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to initiate the reduction of Cu(II) to Cu(I).
-
Labeling Reaction: Add the freshly prepared click reaction mix to the washed, azide-labeled cells.
-
Incubation: Incubate for 1-5 minutes at 4°C or room temperature. The short incubation time and low temperature help to minimize copper-induced cytotoxicity.
-
Washing: Aspirate the reaction mix and wash the cells thoroughly with PBS (at least three times) to remove all components of the reaction mix.
-
Analysis: The labeled cells are now ready for downstream analysis.
Visualizing the Core Principles
Diagrams illustrating the key pathways and workflows provide a clear understanding of the Ac4ManNAz click chemistry process.
Conclusion
Ac4ManNAz click chemistry is a robust and versatile tool for the bioorthogonal labeling of sialoglycans. Its application has significantly advanced our ability to study glycosylation in living systems. By understanding the core principles of metabolic labeling and the choice between CuAAC and SPAAC, researchers can effectively harness this technology for a multitude of applications in cell biology, drug discovery, and diagnostics. Careful optimization of labeling conditions is paramount to ensure reliable and physiologically relevant results.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thno.org [thno.org]
- 4. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Glycoproteins in Mammalian Cells using Ac4ManNAz
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) in metabolic glycoengineering. This powerful technique enables the introduction of bioorthogonal azide groups into the sialic acid biosynthesis pathway of mammalian cells.[1] The incorporated azido-sugars serve as chemical handles for subsequent covalent ligation with probes via "click chemistry," allowing for the visualization, tracking, and enrichment of glycoproteins.[2][3] This method is a cornerstone for studying glycan dynamics, identifying cell-surface glycoproteins, and developing targeted drug delivery systems.[4][5]
Principle of the Method
The Ac4ManNAz protocol is a two-step process:
-
Metabolic Labeling: The cell-permeable Ac4ManNAz is supplied to mammalian cells in culture. Intracellular esterases remove the acetyl groups, and the resulting ManNAz is processed by the sialic acid biosynthetic pathway, leading to the formation of the corresponding azido-sialic acid (SiaNAz). This unnatural sugar is then incorporated into newly synthesized glycoproteins by sialyltransferases.
-
Bioorthogonal Ligation: The azide-modified glycoproteins, now expressed on the cell surface, can be specifically and covalently labeled with a variety of probes (e.g., fluorophores, biotin) that contain a complementary reactive group. The most common bioorthogonal reactions used are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is generally preferred for live-cell imaging due to the cytotoxicity of the copper catalyst required for CuAAC.
Key Applications
-
Visualization of Glycans: Enables high-resolution imaging of the cellular glycome in its native context.
-
Monitoring Glycan Dynamics: Allows for the study of glycan biosynthesis, trafficking, and turnover.
-
Cell-Type-Specific Labeling: Facilitates the labeling and tracking of specific cell populations.
-
Proteomic Analysis: Enables the enrichment and identification of glycoproteins.
-
Drug Delivery: Provides a method for targeted drug delivery to cells expressing the azide-modified glycans.
Quantitative Data Summary
The efficiency of Ac4ManNAz labeling and its potential cytotoxic effects are critical considerations for experimental design. The following tables summarize key quantitative data from various studies.
Table 1: Recommended Concentrations and Incubation Times
| Cell Line | Ac4ManNAz Concentration | Incubation Time | Outcome | Reference |
| Various | 25-75 µM | Not specified | Recommended starting range for metabolic labeling. | |
| A549, MCF-7, HCT116 | Not specified (stock 10 mM) | 1-3 days | General protocol for cell labeling. | |
| HB8059 Hybridoma | 100 µM | Not specified | Successful production of azido-sugar antibody. | |
| Jurkat, PANC-1, SW1990, CHO | 12.5-150 µM | Not specified | Dose-dependent incorporation into glycoconjugates. | |
| A549 | 10 µM | 3 days | Optimal for cell labeling and tracking with minimal physiological effects. | |
| A549 | 50 µM | 3 days | High labeling efficiency but with observable cytotoxic effects. | |
| MCF7, HCT116 | 0-150 µM | 48 hours | Dose-dependent increase in azide expression. | |
| A549 | 0-150 µM | 24 hours | Dose-dependent increase in azide expression. |
Table 2: Cytotoxicity of Ac4ManNAz
| Cell Line | Concentration | Effect | Reference |
| Primary Hippocampal Neurons | 50 µM | Suppressed neurite outgrowth and cytotoxicity. | |
| Human Umbilical Vein Endothelial Progenitor Cells (hUCB-EPCs) | >20 µM | Significantly decreased cell viability. | |
| A549 | 50 µM | Reduced cell proliferation, migration, invasion, and mitochondrial function. | |
| Various | High Concentrations | Can induce apoptosis and inflammation-related gene expression. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of Ac4ManNAz into cellular glycoproteins.
Materials:
-
Mammalian cells of interest (e.g., A549, HeLa, CHO)
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, glass-bottom dish for microscopy) at a density that will ensure they are in a logarithmic growth phase during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (a starting concentration of 10-50 µM is recommended). Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for 1 to 3 days under their normal growth conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the bioorthogonal ligation step.
Protocol 2: Visualization of Azide-Labeled Glycoproteins via SPAAC
This protocol details the labeling of azide-modified glycoproteins with a fluorescent probe using copper-free click chemistry.
Materials:
-
Ac4ManNAz-labeled mammalian cells (from Protocol 1)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)
-
PBS or serum-free medium
Procedure:
-
Prepare Labeling Solution: Prepare a solution of the DBCO-functionalized fluorescent probe in PBS or serum-free medium. A final concentration of 20 µM is a common starting point.
-
Labeling Reaction: Add the labeling solution to the washed, Ac4ManNAz-treated cells.
-
Incubation: Incubate the cells for 1 hour at 37°C.
-
Washing: Gently wash the cells two to three times with PBS to remove the unreacted probe.
-
Cell Fixation (Optional): If desired, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Counterstaining (Optional): Stain the cell nuclei with a fluorescent counterstain like DAPI.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: Metabolic pathway of Ac4ManNAz incorporation into cell surface glycoproteins.
Caption: General experimental workflow for labeling glycoproteins using Ac4ManNAz.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Step-by-Step Guide to Ac4ManNAz Click Chemistry Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to performing Ac4ManNAz-based click chemistry reactions, a powerful tool for metabolic labeling and subsequent visualization or modification of sialoglycans on the cell surface. These protocols are intended for an audience with a foundational understanding of cell culture and basic chemical laboratory procedures.
Introduction
Metabolic glycoengineering utilizing Ac4ManNAz (peracetylated N-azidoacetylmannosamine) allows for the introduction of azide-functionalized sialic acids (SiaNAz) onto the surface of living cells.[1][2][3] This is achieved by hijacking the cell's natural sialic acid biosynthetic pathway.[3] The azide groups serve as chemical handles for bioorthogonal "click" chemistry reactions, enabling the covalent attachment of various probes for imaging, purification, or therapeutic delivery.[4]
The two primary forms of click chemistry employed in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a highly efficient reaction but requires a copper catalyst, which can be toxic to living cells. SPAAC, a copper-free alternative, utilizes strained cyclooctynes that react spontaneously with azides, making it more suitable for in vivo applications.
Experimental Workflows
The overall workflow for an Ac4ManNAz click chemistry experiment can be divided into two main stages: metabolic labeling and the click reaction.
Caption: General experimental workflow for Ac4ManNAz click chemistry.
Part 1: Metabolic Labeling of Cells with Ac4ManNAz
This protocol describes the introduction of azide groups onto the cell surface glycans.
Materials
-
Adherent or suspension mammalian cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Ac4ManNAz (N-azidoacetylmannosamine, tetraacetylated)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling:
-
Thaw the Ac4ManNAz stock solution.
-
Dilute the stock solution directly into the complete cell culture medium to the desired final concentration. Recommended starting concentrations range from 10 µM to 50 µM. It is crucial to optimize the concentration for each cell line, as high concentrations can be toxic.
-
Replace the existing medium with the Ac4ManNAz-containing medium.
-
Incubate the cells for 24 to 48 hours under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time can vary between cell lines.
-
-
Harvesting/Washing:
-
For adherent cells, gently aspirate the medium and wash the cells two to three times with warm PBS.
-
For suspension cells, pellet the cells by centrifugation (e.g., 1,500 x g for 3 minutes), aspirate the supernatant, and resuspend in warm PBS. Repeat the wash step two to three times.
-
The azide-expressing cells are now ready for the click chemistry reaction.
Part 2: Click Chemistry Reaction
Choose one of the following protocols based on your experimental needs.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for fixed cells or in vitro applications where copper toxicity is not a concern.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials
-
Azide-expressing cells
-
Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Aminoguanidine (optional, to reduce cell damage)
-
Labeling buffer (e.g., DPBS)
Protocol
-
Prepare Reagent Stock Solutions:
-
CuSO₄: 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Alkyne Probe: 10 mM in DMSO.
-
-
Prepare Click Reaction Cocktail: This should be prepared immediately before use.
-
In a microcentrifuge tube, combine the following in order:
-
Labeling buffer (e.g., DPBS)
-
Alkyne probe (final concentration 10-50 µM)
-
THPTA (final concentration 250 µM)
-
CuSO₄ (final concentration 50 µM)
-
Aminoguanidine (optional, final concentration 1 mM)
-
-
Vortex briefly to mix.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.
-
Incubate the cocktail on ice for 10 minutes.
-
-
Perform the Click Reaction:
-
Add the click reaction cocktail to the washed, azide-expressing cells.
-
Incubate for 1 to 5 minutes at 4°C or room temperature. The reaction is typically very fast.
-
-
Wash and Analyze:
-
Aspirate the reaction cocktail and wash the cells three times with labeling buffer to remove unreacted reagents.
-
The cells are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry, or cell lysis for western blot).
-
Protocol B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for live-cell imaging and in vivo applications due to the absence of a toxic copper catalyst.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials
-
Azide-expressing cells
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore, BCN-biotin)
-
Complete cell culture medium or PBS
Protocol
-
Prepare Probe Solution:
-
Prepare a stock solution of the cyclooctyne probe in DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed complete culture medium or PBS to the desired final concentration. A typical starting concentration is 20-50 µM.
-
-
Perform the Click Reaction:
-
Add the cyclooctyne probe solution to the washed, azide-expressing cells.
-
Incubate for 15 to 60 minutes at 37°C, protected from light if using a fluorescent probe. The reaction time may need to be optimized depending on the specific cyclooctyne and cell type.
-
-
Wash and Analyze:
-
Aspirate the probe solution and wash the cells three times with warm PBS to remove any unreacted probe.
-
The cells are now ready for live-cell imaging or other downstream applications.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for designing and optimizing Ac4ManNAz click chemistry experiments.
Table 1: Metabolic Labeling with Ac4ManNAz
| Parameter | Recommended Range | Cell Type Examples | Notes | References |
| Ac4ManNAz Concentration | 10 - 75 µM | HeLa, CHO, Jurkat, HEK293 | Higher concentrations can be toxic and may affect cell physiology. Optimization is critical. | |
| Incubation Time | 24 - 48 hours | Adherent and suspension cells | Time-dependent expression of azide groups varies between cell lines. | |
| Solvent for Stock | DMSO | N/A | Ensure complete dissolution before adding to media. |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
| Reagent | Stock Concentration | Final Concentration | Notes | References |
| Alkyne Probe | 10 mM in DMSO | 10 - 50 µM | Excess probe is generally used. | |
| CuSO₄ | 20 mM in H₂O | 50 µM | ||
| THPTA | 50 mM in H₂O | 250 µM | Ligand to copper ratio of 5:1 is common to protect biomolecules. | |
| Sodium Ascorbate | 100 mM in H₂O | 2.5 mM | Must be prepared fresh. | |
| Aminoguanidine | 100 mM in H₂O | 1 mM | Optional, reduces oxidative damage. | |
| Reaction Time | N/A | 1 - 5 minutes | The reaction is very rapid. | |
| Reaction Temperature | N/A | 4°C or Room Temp | Lower temperatures can help maintain cell integrity. |
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters
| Reagent | Stock Concentration | Final Concentration | Notes | References |
| Cyclooctyne Probe (e.g., DBCO) | 10 mM in DMSO | 20 - 50 µM | Concentration may need optimization based on probe reactivity. | |
| Reaction Time | N/A | 15 - 60 minutes | Slower than CuAAC, but still efficient. | |
| Reaction Temperature | N/A | 37°C | Performed at physiological temperature for live cells. |
Applications in Drug Development
The Ac4ManNAz click chemistry platform has significant applications in the field of drug development:
-
Targeted Drug Delivery: By labeling specific cell populations with azides, drugs conjugated to cyclooctynes can be selectively delivered to these cells.
-
Antibody-Drug Conjugates (ADCs): Click chemistry provides a robust method for conjugating cytotoxic drugs to antibodies, creating targeted cancer therapies.
-
Cell Tracking: Labeled cells can be tracked in vivo to monitor their migration, proliferation, and fate, which is valuable for cell-based therapies.
-
High-Throughput Screening: The efficiency and modularity of click chemistry are well-suited for the rapid synthesis of compound libraries for drug discovery.
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the concentration of Ac4ManNAz (while monitoring for toxicity).
-
Increase the incubation time for metabolic labeling.
-
Optimize the concentration of the click probe and reaction time.
-
-
High Background Signal:
-
Ensure thorough washing after metabolic labeling and the click reaction.
-
Reduce the concentration of the click probe.
-
-
Cell Viability Issues (CuAAC):
-
Decrease the concentration of CuSO₄.
-
Ensure the correct ligand-to-copper ratio.
-
Reduce the reaction time.
-
Consider using SPAAC for live-cell applications.
-
This guide provides a comprehensive overview and detailed protocols for performing Ac4ManNAz click chemistry reactions. Researchers are encouraged to optimize these protocols for their specific cell types and experimental goals.
References
- 1. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Cell Tracking Using Ac4ManNAz
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) for in vivo cell tracking experiments. This metabolic labeling approach allows for the introduction of bioorthogonal azide groups onto the surface of cells, enabling their detection and tracking in a living organism through a subsequent click chemistry reaction.
Introduction
In vivo cell tracking is a critical tool in biomedical research and drug development, providing invaluable insights into cell fate, biodistribution, and the efficacy of cell-based therapies. Traditional methods often face limitations such as signal dilution upon cell division, cytotoxicity, or the transfer of labels to non-target cells. Metabolic labeling with Ac4ManNAz offers a robust alternative by covalently incorporating an unnatural sugar, N-azidoacetylmannosamine, into the sialic acid biosynthesis pathway. This results in the presentation of azide-functionalized sialic acids on the cell surface glycans.[1] These azide groups serve as chemical handles for bioorthogonal ligation with a probe molecule, typically containing a dibenzocyclooctyne (DBCO) group, for visualization.[2][3] This two-step process allows for highly specific and stable labeling of target cells for in vivo tracking.[2][3]
Principle of the Method
The methodology is a two-stage process:
-
Metabolic Labeling: Target cells are incubated with Ac4ManNAz. The cell's metabolic machinery processes this unnatural sugar analog, leading to the incorporation of azido-sialic acids into the glycan chains of newly synthesized glycoproteins that are then presented on the cell surface.
-
Bioorthogonal Click Chemistry: The azide-modified glycans on the cell surface are then covalently tagged with a probe (e.g., a fluorescent dye, or imaging agent) functionalized with a DBCO group. The reaction between the azide and DBCO is a strain-promoted alkyne-azide cycloaddition (SPAAC) that is highly specific and occurs efficiently under physiological conditions without the need for a toxic copper catalyst.
Key Considerations and Optimization
A critical aspect of metabolic labeling is to ensure that the labeling process itself does not perturb the normal physiology of the cells. Studies have shown that high concentrations of Ac4ManNAz can impact cellular functions.
-
Optimal Concentration: Research suggests that a concentration of 10 µM Ac4ManNAz provides sufficient labeling for in vivo cell tracking while having minimal effects on cellular systems. Higher concentrations (e.g., 50 µM) have been shown to potentially reduce cellular functions such as energy generation and infiltration capacity.
-
Incubation Time: A typical incubation period for sufficient metabolic labeling of cells in vitro before in vivo administration is 3 days .
-
Probe Selection: The choice of the DBCO-conjugated probe depends on the desired imaging modality. For fluorescence imaging, probes like DBCO-Cy5 or DBCO-Cy5.5 are commonly used. For other imaging techniques, DBCO can be conjugated to nanoparticles or other contrast agents.
Data Presentation
Table 1: Recommended Concentrations for In Vitro Metabolic Labeling
| Parameter | Recommended Value | Notes | Reference |
| Ac4ManNAz Concentration | 10 - 50 µM | 10 µM is recommended to minimize physiological effects. Higher concentrations may be used for shorter incubation times or specific cell types, but validation is crucial. | |
| Incubation Time | 72 hours | Allows for sufficient incorporation of the azido sugar into cell surface glycans. | |
| DBCO-Probe Concentration | 20 µM | For in vitro visualization post-labeling. |
Table 2: Summary of In Vivo Cell Tracking Studies using Ac4ManNAz
| Cell Type | Animal Model | Ac4ManNAz Concentration | Administration Route | Tracking Duration | Imaging Modality | Reference |
| A549 (human lung adenocarcinoma) | Mouse | 50 µM (in vitro) | Intravenous injection of DBCO-Cy5 | 3 days | Fluorescence Imaging (IVIS) | |
| Stem Cells | Mouse | Not specified | Not specified | 15 days | Optical, MR, and CT Imaging | |
| Cytotoxic T-cells (CTLs) | Mouse | Not specified | Not specified | Not specified | Near-Infrared Fluorescence (NIRF) |
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cells with Ac4ManNAz
-
Cell Culture: Culture the target cells in their appropriate growth medium to the desired confluence.
-
Preparation of Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), to create a concentrated stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve the final desired concentration (recommended: 10 µM).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2 to allow for the metabolic incorporation of the azido sugar.
-
Cell Harvesting: After incubation, wash the cells with PBS to remove any unincorporated Ac4ManNAz. The cells are now azide-labeled and ready for in vivo administration or in vitro analysis.
Protocol 2: In Vivo Cell Tracking in a Mouse Model
-
Preparation of Labeled Cells: Prepare azide-labeled cells according to Protocol 1 . Resuspend the final cell pellet in a sterile, physiologically compatible buffer (e.g., PBS) at the desired concentration for injection.
-
Animal Model: Use an appropriate mouse model for your study (e.g., immunodeficient mice for human cell xenografts).
-
Cell Administration: Administer the azide-labeled cells to the mice via the desired route (e.g., intravenous, intraperitoneal, or direct tissue injection).
-
Probe Administration: At a specified time point after cell administration, intravenously inject the DBCO-conjugated imaging probe (e.g., DBCO-Cy5).
-
In Vivo Imaging: At various time points after probe administration, perform in vivo imaging using the appropriate imaging system (e.g., an in vivo imaging system for fluorescence).
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animals and harvest organs of interest for ex vivo imaging or histological analysis to confirm the presence and location of the labeled cells.
Visualizations
Caption: Workflow of Ac4ManNAz metabolic labeling and subsequent bioorthogonal click chemistry for cell tracking.
Caption: Step-by-step experimental workflow for in vivo cell tracking using Ac4ManNAz.
Caption: Incorporation of Ac4ManNAz into cell surface glycoproteins via the sialic acid biosynthesis pathway.
References
Application Notes and Protocols for Ac4ManNAz in Proteomic Analysis of Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) is a powerful chemical tool for the metabolic labeling and subsequent proteomic analysis of glycoproteins. As a cell-permeable, unnatural azide-containing monosaccharide, Ac4ManNAz is metabolized by cells and incorporated as azidosialic acid into the glycan chains of newly synthesized glycoproteins.[1][2] This bioorthogonal azide handle allows for the selective chemical tagging of these glycoproteins using click chemistry or Staudinger ligation, enabling their enrichment, identification, and quantification by mass spectrometry.[3]
These application notes provide an overview of the utility of Ac4ManNAz in glycoproteomics and detailed protocols for its use in research and drug development settings.
Principle of the Method
The methodology for Ac4ManNAz-based glycoproteomic analysis involves a two-step process:
-
Metabolic Labeling: Cultured cells or tissues are incubated with Ac4ManNAz. The cells' metabolic machinery processes this unnatural sugar analog, leading to the incorporation of N-azidoacetylsialic acid (SiaNAz) into cell surface and secreted sialoglycoproteins.
-
Bioorthogonal Ligation: The azide-modified glycoproteins are then covalently tagged with a reporter molecule, such as biotin or a fluorescent dye. This is typically achieved through a highly specific and bioorthogonal reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). The tagged glycoproteins can then be enriched and analyzed.
Applications in Proteomic Research and Drug Development
-
Identification of Glycoprotein Fingerprints: Ac4ManNAz labeling allows for the profiling of sialoglycoproteins, which can serve as biomarkers for various physiological and pathological states, including cancer and cellular differentiation.
-
Studying Glycan Dynamics: The metabolic labeling approach enables the tracking of glycan biosynthesis, trafficking, and turnover within cells and in living organisms.
-
Target Identification and Validation: In drug development, Ac4ManNAz can be used to identify cell surface glycoprotein targets of therapeutic agents.
-
Monitoring Drug Efficacy: Changes in the sialoglycoproteome in response to drug treatment can be monitored to assess therapeutic efficacy.
Experimental Workflows and Signaling Pathways
Metabolic Incorporation of Ac4ManNAz
The following diagram illustrates the metabolic pathway for the conversion of Ac4ManNAz and its incorporation into sialoglycoproteins.
General Proteomic Workflow
The diagram below outlines the general experimental workflow for the proteomic analysis of glycoproteins using Ac4ManNAz metabolic labeling.
Quantitative Data Summary
The application of Ac4ManNAz in conjunction with quantitative proteomic techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), allows for the comparative analysis of glycoprotein expression under different conditions. Below is a summary of representative quantitative data from studies utilizing azide-modified sugars for glycoprotein analysis.
| Study Focus | Cell Line(s) | Azide-Modified Sugar | Quantitative Method | Number of Identified Glycoproteins/Glycopeptides | Reference |
| O-GlcNAc Modified Proteins | A549 | Ac4GlcNAz | Gel-MS | 229 suspected O-GlcNAc proteins | |
| N- and O-Glycopeptides | 15 cell lines | Ac4GalNAz or Ac4ManNAz | IsoTaG | 1375 N- and 2159 O-glycopeptides | |
| Nascent Proteome Profiling | HeLa | O-propargyl-puromycin | SILAC | 3,967 proteins quantified |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
Materials:
-
Ac4ManNAz (stock solution in DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare the labeling medium by diluting the Ac4ManNAz stock solution into the complete cell culture medium to a final concentration of 10-50 µM. A concentration of 10 µM is recommended to minimize potential physiological effects while achieving sufficient labeling.
-
Remove the existing medium from the cells and wash once with PBS.
-
Replace the medium with the prepared labeling medium.
-
Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and experimental goals.
-
After incubation, harvest the cells for subsequent analysis. For adherent cells, use a cell dissociation solution.
Protocol 2: Glycoprotein Enrichment via Click Chemistry and Affinity Purification
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne or DBCO-biotin
-
Copper(II) sulfate (CuSO4) (for CuAAC)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (for CuAAC)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (for CuAAC)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with detergents)
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction:
-
For CuAAC: To the cell lysate, add the biotin-alkyne probe, CuSO4, and a reducing agent like TCEP or sodium ascorbate. A copper ligand such as TBTA can be included to improve reaction efficiency.
-
For SPAAC (Copper-free): Add the DBCO-biotin probe to the cell lysate and incubate.
-
-
Affinity Purification:
-
Incubate the lysate containing the biotinylated glycoproteins with streptavidin-agarose beads to capture the labeled proteins.
-
Wash the beads extensively with a series of wash buffers (e.g., high salt, detergent-containing buffers) to remove non-specifically bound proteins.
-
-
Elution or On-Bead Digestion:
-
The captured glycoproteins can be eluted from the beads, or more commonly for proteomics, subjected to on-bead digestion.
-
For on-bead digestion, resuspend the beads in a digestion buffer (e.g., containing urea and trypsin) and incubate overnight at 37°C.
-
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Digested peptide mixture (from Protocol 2)
-
Formic acid
-
Acetonitrile (ACN)
-
C18 desalting tips
Procedure:
-
Collect the supernatant containing the digested peptides from the beads.
-
Acidify the peptide solution with formic acid.
-
Desalt and concentrate the peptides using C18 desalting tips according to the manufacturer's instructions.
-
Elute the peptides from the C18 tip using a solution of ACN and formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution of 1% formic acid in water for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
Procedure:
-
Analyze the prepared peptide samples using a high-resolution mass spectrometer (e.g., LTQ-Orbitrap) coupled with a nano-liquid chromatography system.
-
Separate the peptides on a C18 reversed-phase column using a gradient of increasing ACN concentration.
-
Acquire data in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Analyze the resulting MS/MS spectra using a database search engine (e.g., Sequest, Mascot) to identify the corresponding peptides and proteins.
Conclusion
Ac4ManNAz is a versatile and powerful tool for the study of glycoproteins in a variety of biological contexts. The protocols outlined above provide a framework for the successful application of this technology in proteomic research and drug development. By enabling the specific labeling and enrichment of sialoglycoproteins, Ac4ManNAz facilitates a deeper understanding of the roles of glycosylation in health and disease.
References
Application Notes and Protocols for Fluorescence Imaging of Cells Labeled with Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic glycoengineering with peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) is a powerful technique for labeling and visualizing sialoglycans in living cells and organisms. This two-step labeling strategy involves the metabolic incorporation of an azide-modified monosaccharide, Ac₄ManNAz, into cellular glycans, followed by a bioorthogonal click chemistry reaction to attach a fluorescent probe. This method allows for the sensitive and specific imaging of glycans, enabling the study of their dynamics in various biological processes without the need for genetic modification.
Ac₄ManNAz is a cell-permeable precursor that is metabolized by cells and converted into the corresponding azido-sialic acid. This unnatural sugar is then incorporated into glycoproteins and glycolipids on the cell surface and within intracellular compartments. The introduced azide group serves as a chemical handle for covalent modification with a fluorescent dye containing a complementary reactive group, such as a strained alkyne (e.g., DBCO) for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and proceeds efficiently under physiological conditions, making it ideal for live-cell imaging.
These application notes provide detailed protocols for the metabolic labeling of cells with Ac₄ManNAz and subsequent fluorescence imaging, along with quantitative data to guide experimental design and troubleshooting.
Data Presentation
Table 1: Optimization of Ac₄ManNAz Metabolic Labeling
| Cell Line | Ac₄ManNAz Concentration (µM) | Incubation Time | Outcome | Reference |
| A549 | 10 | 3 days | Sufficient labeling with minimal physiological effects.[1][2][3] | [1][2] |
| A549 | 20, 50 | 3 days | Dose-dependent decrease in cell migration and invasion. | |
| A549, KB, U87MG, MCF-7, MDA-MB-468, MDA-MB-436 | 50 | 3 days | Generation of azide groups on all cell types. | |
| Jurkat | 10 | 48 hours | Sufficient for labeling, as higher concentrations (25-50 µM) showed toxicity. | |
| HeLa, CHO | 50 | 2 days | Effective for cell-surface labeling of azido glycans. | |
| MCF-7, MDA-MB-231 | 50 | 3 days | Effective for metabolic cell labeling for exosome tracking. |
Table 2: Click Chemistry Reaction Parameters
| Reaction Type | Fluorophore | Concentration | Incubation Time | Temperature | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO-Cy5 | 20 µM | 1 hour | 37°C | Copper-free, suitable for live-cell imaging, low toxicity. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ADIBO-Cy3 | 10 µM | 1 hour | 37°C | Copper-free, used for labeling exosomes derived from metabolically labeled cells. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne-488 | 25 µM | 1-5 minutes | 4°C | Requires copper catalyst and ligands (e.g., THPTA), rapid reaction. |
| Staudinger Ligation | Phosphine-Cy5 | 10 µM - 1 mM | 1 hour | Room Temp. | Copper-free, alternative to click chemistry. |
Mandatory Visualizations
References
Application Notes and Protocols for Glycoproteome Profiling Using Ac4ManNAz
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that plays a pivotal role in a vast array of biological processes, including protein folding, cell-cell recognition, and immune responses. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, making the study of the glycoproteome essential for biomarker discovery and therapeutic development. Metabolic glycoengineering with unnatural sugars provides a powerful tool for the analysis of glycoproteins. Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a cell-permeable synthetic monosaccharide that enables the probing of sialoglycoproteins.[1] Once taken up by cells, Ac4ManNAz is metabolized by the sialic acid biosynthetic pathway and incorporated as N-azidoacetyl sialic acid (SiaNAz) into newly synthesized glycoproteins.[1][2] The introduced azide group serves as a bioorthogonal chemical handle, allowing for the specific covalent attachment of probes for visualization, enrichment, and identification of sialoglycoproteins. This is typically achieved through a highly specific "click chemistry" reaction, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).
These application notes provide a comprehensive guide to the use of Ac4ManNAz for glycoproteome profiling, from metabolic labeling of live cells to the enrichment and preparation of glycoproteins for mass spectrometry analysis.
Principle of the Method
The methodology for Ac4ManNAz-based glycoproteome profiling is a multi-step process that leverages the cell's own metabolic machinery to introduce a chemical reporter into glycoproteins. The overall workflow can be summarized in the following key stages:
-
Metabolic Labeling : Live cells are incubated with Ac4ManNAz. The cell's metabolic machinery processes this unnatural sugar analog, leading to the incorporation of azido-sialic acid into cell surface and secreted glycoconjugates.
-
Cell Lysis and Protein Extraction : After labeling, cells are lysed to release the cellular proteins, including the azide-modified glycoproteins.
-
Bioorthogonal Ligation (Click Chemistry) : The azide-modified glycoproteins are covalently tagged with a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO). This probe is typically conjugated to a biotin tag for subsequent enrichment.
-
Enrichment of Labeled Glycoproteins : The biotinylated glycoproteins are selectively captured and enriched from the total cell lysate using avidin or streptavidin-functionalized beads.
-
Proteolytic Digestion and Mass Spectrometry : The enriched glycoproteins are digested into peptides, which are then analyzed by mass spectrometry to identify and quantify the glycoproteins.
Data Presentation
Comparison of Metabolic Labeling Reporters: Ac4ManNAz vs. Ac4ManNAl
While Ac4ManNAz is a widely used reagent for metabolic glycoengineering, an alkynyl-functionalized analog, Ac4ManNAl, has been shown to exhibit greater metabolic incorporation efficiency in some systems. The choice of reporter may depend on the specific experimental goals and cell type.
| Feature | Ac4ManNAz (Azide Reporter) | Ac4ManNAl (Alkyne Reporter) | Key Findings |
| Chemical Reporter | Azide (-N3) | Alkyne (-C≡CH) | Provides orthogonal functionalities for bioorthogonal chemistry. |
| Metabolic Incorporation Efficiency (in vitro) | Serves as a robust tool for metabolic labeling. | Demonstrates at least 25% greater labeling efficiency in organ lysates compared to Ac4ManNAz. | Ac4ManNAl may be more efficiently recognized by the sialic acid biosynthetic enzymes. |
| Metabolic Incorporation Efficiency (in vivo) | Successfully used to label glycoproteins in living animals. | Produces stronger labeling signals in various mouse organs compared to Ac4ManNAz. | The higher efficiency of Ac4ManNAl makes it a potentially better choice for in vivo studies. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4ManNAz
This protocol describes the metabolic labeling of glycoproteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding : Seed cells in an appropriate culture vessel at a density that allows for normal growth during the incubation period.
-
Prepare Ac4ManNAz Stock Solution : Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling : Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration. A concentration of 10 µM is often sufficient for labeling and has minimal effects on cell physiology. However, optimal concentrations can range from 10-50 µM and should be determined empirically for each cell line and experimental goal.
-
Incubation : Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined for each specific cell line and experiment.
-
Washing : After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.
Protocol 2: Cell Lysis and Protein Extraction
This protocol details the preparation of a whole-cell lysate from metabolically labeled cells.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer, or 1% SDS in 50 mM Tris-HCl, pH 8.0)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Harvesting : For adherent cells, aspirate the wash buffer and add ice-cold lysis buffer. For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold lysis buffer.
-
Lysis : Incubate the cells in lysis buffer on ice for 30 minutes with periodic vortexing.
-
Clarification : Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification : Collect the supernatant (whole-cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Biotinylation of Azide-Modified Glycoproteins via SPAAC
This protocol describes the covalent attachment of a biotin tag to the azide-modified glycoproteins using a copper-free click chemistry reaction.
Materials:
-
Cell lysate containing azide-modified glycoproteins from Protocol 2
-
DBCO-functionalized biotin (e.g., DBCO-PEG-Biotin)
-
DMSO
Procedure:
-
Prepare DBCO-Biotin Stock Solution : Dissolve the DBCO-functionalized biotin in DMSO to prepare a stock solution (e.g., 10 mM).
-
Click Reaction : Add the DBCO-biotin stock solution to the cell lysate to a final concentration of 100 µM.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
Protocol 4: Enrichment of Biotinylated Glycoproteins
This protocol details the capture and enrichment of the biotinylated glycoproteins using streptavidin-functionalized beads.
Materials:
-
Biotinylated cell lysate from Protocol 3
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 8 M urea, or SDS-PAGE sample buffer)
Procedure:
-
Bead Equilibration : Wash the streptavidin beads with wash buffer according to the manufacturer's instructions.
-
Binding : Add the equilibrated streptavidin beads to the biotinylated cell lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing : Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution : Elute the bound glycoproteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, elution with a buffer compatible with downstream digestion is preferred.
Protocol 5: On-Bead Digestion for Mass Spectrometry Analysis
This protocol describes the proteolytic digestion of the enriched glycoproteins while they are still bound to the beads, which helps to reduce sample loss.
Materials:
-
Glycoprotein-bound beads from Protocol 4
-
Digestion buffer (e.g., 100 mM Tris pH 8.0, 2 mM CaCl2, 0.5 M urea)
-
Trypsin (mass spectrometry grade)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Formic acid
Procedure:
-
Reduction and Alkylation : Resuspend the beads in digestion buffer containing a reducing agent and incubate. Then, add an alkylating agent and incubate in the dark.
-
Digestion : Add trypsin to the bead slurry and incubate at 37°C overnight with rotation.
-
Peptide Collection : Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting : Desalt the collected peptides using a C18 ZipTip or a similar method.
-
Mass Spectrometry Analysis : The desalted peptides are now ready for analysis by LC-MS/MS.
Mandatory Visualizations
Caption: Metabolic pathway of Ac4ManNAz incorporation into glycoproteins.
Caption: Experimental workflow for glycoproteome profiling using Ac4ManNAz.
References
Application Notes and Protocols for Ac4ManNAz Labeling in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycoengineering with tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a powerful technique for labeling cell surface glycans. This method allows for the introduction of a bioorthogonal azide group into sialic acid residues of glycoproteins, enabling their subsequent detection and analysis through click chemistry. This application note provides detailed protocols for labeling cells with Ac4ManNAz and analyzing them by flow cytometry, a crucial tool in cellular analysis and drug development.
The core principle involves a two-step process:
-
Metabolic Labeling: Cells are cultured with Ac4ManNAz, an unnatural sugar. The cell's metabolic machinery processes Ac4ManNAz and incorporates it as an azido-sialic acid (SiaNAz) into glycoproteins on the cell surface.[1]
-
Bioorthogonal Ligation: The azide-modified glycans are then covalently tagged with a fluorescent probe conjugated to a dibenzocyclooctyne (DBCO) group via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] This reaction is highly specific and biocompatible, making it ideal for live-cell applications.[3]
This technique offers a highly selective and efficient method for tagging cells for various downstream applications, including cell tracking, immune cell interaction studies, and targeted drug delivery analysis.[2]
Data Presentation
Optimizing the concentration of Ac4ManNAz is critical to achieve sufficient labeling for detection without compromising cell health.[3] High concentrations (>50 µM) have been shown to affect cell proliferation and migration in some cell lines. The following table summarizes key quantitative data for Ac4ManNAz labeling experiments.
| Parameter | Recommended Range | Key Considerations |
| Ac4ManNAz Concentration | 10-50 µM | The optimal concentration should be empirically determined for each cell line. Studies suggest 10 µM provides sufficient labeling with minimal physiological effects. |
| Incubation Time | 24-72 hours | Longer incubation times can increase labeling efficiency but should be balanced with potential cytotoxicity. |
| DBCO-Fluorophore Concentration | 10-50 µM | The optimal concentration depends on the specific fluorophore and cell type. |
| Click Reaction Incubation Time | 30-60 minutes | Incubation should be performed at 37°C. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol describes the metabolic labeling of mammalian cells with Ac4ManNAz.
Materials:
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO.
-
Cell Culture: Culture cells to the desired confluency (typically 60-80%).
-
Prepare Labeling Medium: Dilute the Ac4ManNAz stock solution into the complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Cell Harvesting: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and harvest them using standard methods (e.g., trypsinization).
Protocol 2: Labeling of Azide-Modified Cells with DBCO-Fluorophore for Flow Cytometry
This protocol details the labeling of Ac4ManNAz-treated cells with a DBCO-conjugated fluorophore for subsequent flow cytometry analysis.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-Cy5, DBCO-AF488)
-
Flow cytometry staining buffer (e.g., PBS with 2% Fetal Bovine Serum)
Procedure:
-
Cell Preparation: Resuspend the harvested cells in flow cytometry staining buffer.
-
Click Chemistry Reaction: Add the DBCO-conjugated fluorophore to the cell suspension at the desired final concentration (e.g., 10-50 µM).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with flow cytometry staining buffer to remove any unbound fluorophore.
-
Resuspension: Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.
Protocol 3: Flow Cytometry Analysis
This protocol outlines the analysis of the labeled cells using a flow cytometer.
Materials:
-
Labeled cells (from Protocol 2)
-
Unlabeled cells (negative control)
-
Flow cytometer
Procedure:
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the chosen fluorophore.
-
Negative Control: Run the unlabeled cells to set the gate for the positive population and to assess background fluorescence.
-
Sample Analysis: Analyze the labeled cells, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Quantify the percentage of labeled cells and the mean fluorescence intensity.
Visualizations
Caption: Metabolic pathway of Ac4ManNAz incorporation into cell surface glycoproteins.
Caption: Experimental workflow for Ac4ManNAz labeling and flow cytometry analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient metabolic labeling | Optimize Ac4ManNAz concentration and incubation time for your specific cell line. |
| Insufficient DBCO-fluorophore concentration or incubation time | Increase the concentration of the DBCO-fluorophore or the incubation time. | |
| Cell surface azides are not accessible | Ensure cells are healthy and not overly confluent. | |
| High background fluorescence | Incomplete removal of unbound fluorophore | Increase the number of washing steps after the click chemistry reaction. |
| Non-specific binding of the DBCO-fluorophore | Include a control of unlabeled cells reacted with the DBCO-fluorophore. | |
| Inconsistent Results | Variability in cell culture conditions | Maintain consistent cell culture conditions, including cell density and passage number. |
| Inaccurate reagent preparation | Ensure accurate preparation of stock solutions and dilutions. | |
| Unexpected Phenotypic Changes | Off-target effects of Ac4ManNAz | Lower the Ac4ManNAz concentration to the minimum required for detection. |
| Solvent effects (e.g., from DMSO) | Ensure the final solvent concentration is minimal and consistent across all experiments, including vehicle controls. |
References
Protocol for Biotinylating Cell Surface Glycans with Ac4ManNAz
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic glycoengineering is a powerful and versatile technique for labeling, tracking, and analyzing glycans in living cells. This method utilizes the cell's own metabolic pathways to incorporate unnatural, chemically-tagged monosaccharides into glycan structures. This application note provides a detailed protocol for the biotinylation of cell surface sialoglycans using tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz). Ac4ManNAz is a cell-permeable precursor that is metabolized and incorporated into sialic acid residues as N-azidoacetylsialic acid (SiaNAz) on cell surface glycoproteins.[1][2] The incorporated azide group serves as a bioorthogonal chemical handle that can be specifically labeled with biotin through a copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] This enables the detection, visualization, and enrichment of sialoglycoproteins for various downstream applications, including proteomic analysis and cell tracking.[4]
Principle of the Method
The biotinylation of cell surface glycans using Ac4ManNAz is a two-step process:
-
Metabolic Labeling: Cells are cultured in the presence of Ac4ManNAz. The acetyl groups enhance its cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, yielding N-azidoacetylmannosamine (ManNAz). The cell's metabolic machinery then converts ManNAz into the corresponding azido-sialic acid (SiaNAz), which is subsequently incorporated into the glycan chains of newly synthesized glycoproteins and presented on the cell surface.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified glycans on the cell surface are then covalently tagged with a biotin molecule that has been functionalized with a dibenzocyclooctyne (DBCO) group. The reaction between the azide and the strained alkyne (DBCO) is highly specific and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.
Data Presentation
Table 1: Effect of Ac4ManNAz Concentration on Cell Viability and Labeling Efficiency.
| Ac4ManNAz Concentration (µM) | Effect on Cell Viability/Physiology | Labeling Efficiency | Recommendations |
| 10 | Minimal to no cytotoxic effects observed. No significant changes in cell proliferation, migration, or other physiological properties. | Sufficient for cell labeling, tracking, and proteomic analysis. | Optimal starting concentration for most cell types. Balances high labeling efficiency with minimal cellular perturbation. |
| 20-25 | Minor reduction in cell expansion (e.g., ~25% decrease in HB8059 hybridoma cells at 20 µM). | Good labeling efficiency. | A reasonable concentration if higher labeling signal is required, but cytotoxicity should be assessed for the specific cell line. |
| 50 | Significant reduction in major cellular functions, including proliferation, migration, and energy generation. Cytotoxicity observed in some cell lines. | High labeling efficiency. | Use with caution. Recommended only for short incubation periods or when maximal labeling is critical and potential off-target effects are controlled for. |
| >75 | Increased cytotoxicity and significant off-target effects reported. | Very high labeling efficiency. | Not generally recommended for most applications due to the high potential for cellular stress and artifacts. |
Experimental Protocols
Materials
-
Cell line of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
DBCO-PEG4-Biotin
-
Live-cell imaging buffer or complete medium without serum for labeling
-
Cell scraper
-
Microcentrifuge tubes
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz
-
Cell Seeding:
-
Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of Ac4ManNAz Stock Solution:
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO. For example, a 10 mM stock solution can be prepared for easy dilution.
-
-
Metabolic Labeling:
-
On the following day, dilute the Ac4ManNAz stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (a starting concentration of 10 µM is recommended).
-
Aspirate the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Include a negative control of cells cultured in medium with an equivalent amount of DMSO without Ac4ManNAz.
-
-
Incubation:
-
Incubate the cells for 1-3 days under their normal growth conditions. The optimal incubation time can be determined empirically and depends on the cell type and its proliferation rate.
-
Protocol 2: Biotinylation of Azide-Labeled Cell Surface Glycans via SPAAC
-
Preparation of DBCO-Biotin Labeling Solution:
-
Prepare a stock solution of DBCO-PEG4-Biotin in sterile DMSO.
-
Dilute the DBCO-PEG4-Biotin stock solution in pre-warmed, serum-free medium or live-cell imaging buffer to a final concentration of 5-20 µM.
-
-
Washing:
-
After the metabolic labeling incubation, gently aspirate the Ac4ManNAz-containing medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any unincorporated Ac4ManNAz.
-
-
Biotinylation Reaction:
-
Add the DBCO-Biotin labeling solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Final Washing:
-
Aspirate the DBCO-Biotin labeling solution.
-
Wash the cells three times with pre-warmed PBS to remove any unreacted DBCO-Biotin.
-
-
Downstream Processing:
-
The biotin-labeled cells are now ready for downstream applications. For protein analysis, cells can be lysed with an appropriate buffer (e.g., RIPA buffer). For imaging, cells can be fixed and permeabilized if intracellular targets are to be stained.
-
Mandatory Visualization
Caption: Experimental workflow for biotinylating cell surface glycans.
Caption: Metabolic pathway of Ac4ManNAz incorporation and biotinylation.
References
Revolutionizing Glycan Analysis: Ac4ManNAz in Tandem with Mass Spectrometry
Application Note
The study of protein glycosylation, a critical post-translational modification involved in a myriad of physiological and pathological processes, has long been challenged by the immense complexity and heterogeneity of glycans. The advent of metabolic glycoengineering, utilizing synthetic monosaccharides like tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz), has provided a powerful tool to overcome these hurdles. When coupled with advanced mass spectrometry techniques, this approach offers unprecedented capabilities for the sensitive and specific analysis of sialylated glycoproteins, paving the way for novel discoveries in disease diagnostics and drug development.
Ac4ManNAz is a cell-permeable precursor to N-azidoacetyl sialic acid (SiaNAz).[1][2] Once taken up by cells, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway.[2][3] This leads to the incorporation of SiaNAz into cell-surface and secreted glycoproteins. The azide group, an abiotic chemical reporter, provides a handle for selective chemical ligation.[4] Through bioorthogonal reactions such as the Staudinger ligation or copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, glycans containing SiaNAz can be tagged with molecules for enrichment and detection, such as biotin or fluorescent dyes. This specific enrichment of azide-modified glycoproteins significantly enhances their detection by mass spectrometry, allowing for the identification of low-abundance species that would otherwise be undetectable in complex biological mixtures.
This technology has profound implications for drug development and clinical research. For instance, alterations in sialylation are a hallmark of cancer, and the ability to profile changes in the sialo-glycoproteome can lead to the discovery of novel biomarkers for early diagnosis and prognosis. Furthermore, by enabling the detailed characterization of glycoprotein therapeutics, this method can aid in ensuring their quality, efficacy, and safety.
Quantitative Insights: Labeling Efficiency and Glycoprotein Identification
The efficiency of Ac4ManNAz-based metabolic labeling and subsequent glycoprotein identification can vary depending on the cell line, labeling conditions, and the analytical workflow employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Metabolic Labeling Efficiency of Ac4ManNAz in Various Cell Lines
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (days) | Labeling Efficiency (% of total sialic acids) | Reference |
| Jurkat | 50 | 3 | 29 ± 2 | |
| HeLa | 50 | 3 | 27 ± 2 | |
| CHO | 50 | 3 | 20 ± 4 | |
| LNCaP | 50 | 3 | 51 ± 2 | |
| HL-60 | 50 | 3 | 40 ± 3 | |
| A549 | 10 | 3 | Sufficient for proteomic analysis | |
| A549 | 50 | 3 | High, but with potential physiological effects |
Table 2: Enrichment and Identification of Glycoproteins Using Ac4ManNAz and Mass Spectrometry
| Cell Line/System | Enrichment Method | Number of Identified Glycoproteins | Key Findings | Reference |
| Stromal Cell Lines (WPMY-1 and HS5) | Alkyne-bead capture (Click Chemistry) | >100 secreted glycoproteins per cell line | Significant enrichment of lower abundance secreted glycoproteins compared to standard methods. | |
| Jurkat T lymphocytes | Biotin-phosphine capture (Staudinger Ligation) | 56 predicted cell-surface glycoproteins | Identification of known and previously unknown O-GlcNAc proteins. | |
| Human Cancer Cell Lines | Isotope-Targeted Glycoproteomics (IsoTaG) | 32 N-glycopeptides and >500 O-glycopeptides from 250 proteins | Enabled broad profiling of intact glycopeptides at the whole-proteome scale. |
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams outline the metabolic pathway of Ac4ManNAz and the general experimental workflow for glycan analysis.
Caption: Metabolic conversion of Ac4ManNAz to SiaNAz and its incorporation into glycoproteins.
References
Application Notes and Protocols for Live-Cell Imaging Using Ac4ManNAz Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic glycan labeling is a powerful and versatile technique for the visualization and study of glycans in living cells. This two-step approach utilizes the cell's own biosynthetic pathways to incorporate an unnatural sugar analog, peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), into cellular glycoconjugates.[1][2] The incorporated azide group serves as a bioorthogonal chemical reporter that can be specifically tagged with a fluorescent probe via "click chemistry," enabling high-resolution imaging of the glycome in its native context.[1] This method allows for the investigation of glycan biosynthesis, trafficking, and turnover in response to various stimuli or disease states.[1]
The small size of the azide group generally ensures minimal disruption to natural metabolic processes.[1] The subsequent click chemistry reaction, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), is highly specific, occurs under biocompatible conditions, and is well-suited for live-cell imaging due to its fast kinetics and lack of cytotoxic copper catalysts.
Key Applications
-
Visualization of Cell-Surface and Intracellular Glycans: Enables high-resolution imaging of the glycome.
-
Monitoring Glycan Dynamics: Allows for the study of glycan biosynthesis, trafficking, and turnover.
-
Cell-Type-Specific Labeling: Can be used to label and track specific cell populations in co-cultures or in vivo models.
-
High-Throughput Analysis: Compatible with flow cytometry for quantitative analysis of glycan expression at the single-cell level.
-
In Vivo Imaging: Has been successfully used to visualize glycans in living organisms such as mice and zebrafish.
Data Presentation
Table 1: Recommended Ac4ManNAz Concentrations and Their Effects on Cellular Physiology
| Concentration | Labeling Efficiency | Effects on Cellular Function | Reference |
| 50 µM | High | Reduction in energy generation, cellular infiltration, and channel activity. Decreased proliferation, migration, and invasion. | |
| 20 µM | Sufficient | Rapid reduction in invasion ability compared to untreated cells. | |
| 10 µM | Sufficient for cell labeling, tracking, and proteomic analysis. | Minimal effects on cellular systems. | **** |
Table 2: Comparison of Click Chemistry Reactions for Live-Cell Imaging
| Reaction Type | Key Features | Advantages for Live-Cell Imaging | Disadvantages |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free reaction between an azide and a strained alkyne (e.g., DBCO, DIFO). | Fast kinetics, high specificity, no need for cytotoxic copper catalyst, suitable for dynamic in vivo imaging. | Reagents can be larger, potentially affecting cell permeability. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-catalyzed reaction between a terminal alkyne and an azide. | High reaction efficiency. | Copper is cytotoxic to cells, limiting its use in live-cell imaging without protective ligands. |
| Staudinger Ligation | Reaction between an azide and a phosphine-based reagent. | Bioorthogonal and non-toxic. | Sluggish reaction kinetics, which may not be suitable for tracking fast biological processes. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4ManNAz
This protocol describes the metabolic incorporation of Ac4ManNAz into cellular glycans.
Materials:
-
Mammalian cells of interest (e.g., HeLa, CHO, A549, MCF-7)
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock solution (e.g., 10 mM). Store this solution at -20°C.
-
Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration. An optimal concentration of 10 µM is recommended to minimize potential effects on cell physiology while achieving sufficient labeling. However, concentrations may need to be optimized for different cell types.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for fluorescent labeling via click chemistry.
Protocol 2: Live-Cell Imaging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is preferred for live-cell imaging due to its biocompatibility.
Materials:
-
Ac4ManNAz-labeled cells (from Protocol 1)
-
DBCO- or DIFO-conjugated fluorescent probe (e.g., DBCO-Cy5)
-
Live-cell imaging medium
Procedure:
-
Prepare Staining Solution: Prepare the staining solution by diluting the DBCO- or DIFO-fluorophore in live-cell imaging medium to the desired final concentration (e.g., 20 µM DBCO-Cy5).
-
Labeling Reaction: Add the staining solution to the Ac4ManNAz-labeled cells and incubate for 30 minutes to 1 hour at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove the excess fluorescent probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. For time-lapse imaging, monitor the cells over the desired period.
Protocol 3: Fixed-Cell Imaging via Click Chemistry
This protocol is for applications where live-cell imaging is not required and intracellular structures are of interest.
Materials:
-
Ac4ManNAz-labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
Click chemistry reaction cocktail (e.g., for CuAAC or SPAAC)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Fixation: After metabolic labeling and washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: To image intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the click chemistry reaction cocktail containing the fluorescent probe for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for live-cell imaging using Ac4ManNAz.
Caption: Metabolic pathway of Ac4ManNAz incorporation into glycans.
Caption: Comparison of SPAAC and CuAAC click chemistry reactions.
References
Troubleshooting & Optimization
Technical Support Center: Ac4ManNAz Metabolic Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ac4ManNAz for metabolic glycoengineering.
Frequently Asked Questions (FAQs)
Q1: What is Ac4ManNAz and how does it work?
Ac4ManNAz (peracetylated N-azidoacetyl-D-mannosamine) is a chemically modified monosaccharide used for metabolic labeling of sialic acid-containing glycans.[1] Its acetyl groups enhance cell permeability, allowing it to be readily taken up by cells.[2][3] Once inside, cellular esterases remove the acetyl groups, converting it to ManNAz.[1] ManNAz is then processed by the sialic acid biosynthetic pathway, leading to the production of the corresponding azido-functionalized sialic acid (SiaNAz).[4] This unnatural sugar is subsequently incorporated into glycoproteins and glycolipids, which are then presented on the cell surface. The azide group serves as a bioorthogonal chemical handle for "click chemistry" reactions, enabling the attachment of fluorescent probes or other tags for visualization and analysis.
Q2: What are the key steps in an Ac4ManNAz metabolic labeling experiment?
A typical experiment involves two main stages:
-
Metabolic Labeling: Cells are incubated with Ac4ManNAz, which is metabolized and incorporated into cellular glycans.
-
Click Chemistry Reaction: The azide-labeled glycans are detected by covalently attaching a probe (e.g., a fluorescent dye or biotin) functionalized with a reactive partner, typically an alkyne. This can be achieved through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Q3: What is the optimal concentration of Ac4ManNAz to use?
The optimal concentration of Ac4ManNAz can vary depending on the cell type and experimental goals. While manufacturer protocols may recommend concentrations up to 50 μM for the highest labeling efficiency, studies have shown that such high concentrations can induce cytotoxicity and affect cellular functions like proliferation and migration. A concentration of 10 μM is often suggested as a good starting point, as it has been shown to provide sufficient labeling for many applications while having minimal effects on cell physiology. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: How long should I incubate my cells with Ac4ManNAz?
The optimal incubation time typically ranges from 24 to 72 hours. The ideal duration should be determined empirically for each cell line and experimental objective to achieve sufficient labeling without adversely affecting cell health.
Q5: My labeling efficiency is low. What are the possible causes and solutions?
Low labeling efficiency can be caused by several factors. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide: Low Labeling Efficiency
This guide provides a structured approach to troubleshooting experiments with low or no detectable signal after metabolic labeling with Ac4ManNAz.
dot
Caption: Troubleshooting workflow for low Ac4ManNAz labeling efficiency.
Problem: Weak or No Signal
Possible Cause 1: Suboptimal Ac4ManNAz Concentration
-
Explanation: The concentration of Ac4ManNAz is critical. Too low, and the incorporation will be insufficient for detection. Too high, and it can be toxic to the cells, leading to reduced metabolic activity and lower labeling.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your cell line. A good starting range to test is 10-50 µM.
Possible Cause 2: Inadequate Incubation Time
-
Explanation: Sufficient time is required for the cells to uptake, metabolize, and incorporate the azido-sugar into newly synthesized glycans.
-
Solution: Optimize the incubation time. Most protocols suggest between 24 and 72 hours. A time-course experiment can help determine the point of maximum incorporation for your specific cells.
Possible Cause 3: Poor Cell Health or Proliferation Rate
-
Explanation: Metabolic labeling is an active process that relies on healthy, proliferating cells. Stressed, senescent, or overly confluent cells will have reduced metabolic activity and therefore lower incorporation of Ac4ManNAz.
-
Solution: Ensure that your cells are healthy and in the logarithmic growth phase during the labeling period. Plate cells at a density that will not lead to over-confluence by the end of the incubation period.
Possible Cause 4: Ac4ManNAz Quality and Storage
-
Explanation: The stability of Ac4ManNAz can affect its efficacy. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Prepare fresh stock solutions of Ac4ManNAz in an appropriate solvent like DMSO. Aliquot the stock solution and store it at -20°C or -80°C to avoid multiple freeze-thaw cycles.
Possible Cause 5: Inefficient Click Chemistry Reaction
-
Explanation: Even with successful metabolic labeling, a failed click chemistry reaction will result in no signal. This can be due to degraded reagents, incorrect concentrations, or suboptimal reaction conditions. For CuAAC, the oxidation of the Cu(I) catalyst is a common issue.
-
Solution:
-
Use fresh, high-quality click chemistry reagents.
-
Verify the concentrations of your alkyne probe, copper catalyst (for CuAAC), and reducing agent.
-
For CuAAC, ensure the use of a copper(I)-stabilizing ligand like TBTA or THPTA.
-
Optimize reaction conditions such as pH, temperature, and incubation time.
-
Data Presentation
Table 1: Effect of Ac4ManNAz Concentration on Cellular Functions in A549 Cells
| Ac4ManNAz Concentration (µM) | Cell Growth Rate (relative to control) | Cell Migration Ability (relative to control) | Cell Invasion Ability (relative to control) |
| 0 (Control) | 100% | 100% | 100% |
| 10 | No significant change | No significant change | No significant change |
| 20 | Decreased | Decreased | Significantly Decreased |
| 50 | Decreased by ~10% | Significantly Decreased | Significantly Decreased |
Data summarized from a study on A549 human lung adenocarcinoma cells.
Table 2: Comparative Labeling Efficiency of Ac4ManNAz and Ac4ManNAl in Human Cell Lines
| Cell Line | Ac4ManNAz Labeling Efficiency (% of total sialic acids) | Ac4ManNAl Labeling Efficiency (% of total sialic acids) |
| Jurkat | 29 ± 2 | 38 ± 2 |
This data suggests that in some cell lines, the alkyne-containing analog, Ac4ManNAl, may exhibit higher labeling efficiency than Ac4ManNAz.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
-
Cell Seeding: Plate mammalian cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of harvesting.
-
Prepare Labeling Medium: Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 10 mM). Dilute the stock solution into complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing labeling medium. Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
-
Prepare Reagent: Prepare a stock solution of a DBCO-functionalized fluorescent probe in DMSO. Dilute the probe in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Labeling: Add the DBCO-fluorophore solution to the washed, azide-labeled cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm PBS to remove any unreacted probe.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells or Lysates
Note: The copper catalyst used in CuAAC is toxic to live cells. This protocol is intended for fixed cells or cell lysates.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. The final concentrations of reagents may need to be optimized, but a common starting point is:
-
Alkyne-probe (e.g., 25 µM)
-
Copper(II) sulfate (CuSO₄) (e.g., 50 µM)
-
Copper(I)-stabilizing ligand (e.g., THPTA at 250 µM)
-
Reducing agent (e.g., sodium ascorbate at 2.5 mM) Important: Add the sodium ascorbate last to initiate the reaction.
-
-
Labeling: Add the freshly prepared click reaction cocktail to the fixed and washed azide-labeled cells or to the cell lysate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: If using fixed cells, wash thoroughly with PBS to remove excess reagents.
-
Analysis: The sample is now ready for downstream analysis such as fluorescence imaging or western blotting.
Visualizations
dot
Caption: Metabolic pathway of Ac4ManNAz incorporation into cellular glycans.
dot
Caption: General experimental workflow for Ac4ManNAz labeling.
References
common issues with Ac4ManNAz click chemistry and solutions
Welcome to the technical support center for Ac4ManNAz-based metabolic labeling and click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Ac4ManNAz and how does it work?
A1: Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) is a chemically modified sugar used for metabolic glycoengineering.[1] Once it enters a cell, cellular enzymes remove the acetyl groups, and the resulting ManNAz is processed through the sialic acid biosynthetic pathway.[2][3] This results in the incorporation of an azide-modified sialic acid (SiaNAz) into glycoproteins on the cell surface and in secreted proteins.[2] The azide group then serves as a bioorthogonal handle for "click" chemistry reactions, allowing for the attachment of reporter molecules like fluorophores or biotin for visualization and analysis.[1]
Q2: What are the key steps in an Ac4ManNAz metabolic labeling experiment?
A2: A typical workflow involves:
-
Metabolic Labeling: Incubating cultured cells with Ac4ManNAz in the growth medium.
-
Cell Lysis or Fixation: Preparing the cells for the subsequent detection steps.
-
Click Chemistry Reaction: Covalently attaching a fluorescent probe or biotin tag to the azide-modified glycans.
-
Analysis: Visualizing or quantifying the labeled glycoproteins using techniques like fluorescence microscopy, flow cytometry, or western blotting.
Q3: Which type of click chemistry reaction should I use?
A3: The most common is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific. However, due to the cytotoxicity of copper, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative for live-cell imaging.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Labeling Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Ac4ManNAz Concentration | The optimal concentration is cell-type dependent. Start with a dose-response experiment. A concentration of 10 µM is often sufficient and minimizes cytotoxicity. |
| Short Incubation Time | Increase the incubation time with Ac4ManNAz. However, be mindful of potential cytotoxicity with prolonged exposure. |
| Poor Cell Health | Ensure cells are healthy and actively dividing, as metabolic incorporation depends on active glycosylation pathways. |
| Inefficient Click Reaction | Verify the quality and concentration of your click chemistry reagents (e.g., alkyne probe, copper catalyst, reducing agent). Ensure the copper catalyst is active; Cu(I) can oxidize to the inactive Cu(II) state. Use a freshly prepared solution of the reducing agent, such as sodium ascorbate. |
| Inaccessible Azide Groups | For large biomolecules, the azide group might be buried. Consider using denaturing or solvating conditions, such as adding DMSO, to improve accessibility. |
Problem 2: High Background Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Non-specific Binding of the Probe | Perform thorough washing steps after the click chemistry reaction to remove any unbound fluorescent probe. |
| Precipitation of Copper Catalyst | Ensure proper mixing and consider using a copper-chelating ligand like THPTA or TBTA to improve solubility and stability. |
| Non-specific Reactions of the Probe | Some probes, especially in copper-free click chemistry, can react non-specifically with cellular components like thiols. For CuAAC, using a copper-chelating ligand can help minimize non-specific copper interactions. |
Problem 3: Cell Death or Altered Cell Physiology
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Ac4ManNAz Concentration | High concentrations (e.g., 50 µM) can induce apoptosis, reduce cell proliferation, and alter gene expression. Use the lowest effective concentration, with 10 µM being a recommended starting point for many cell lines to minimize physiological disturbances. |
| Copper Toxicity (in CuAAC) | The copper catalyst used in CuAAC can be cytotoxic. Minimize the copper concentration and incubation time. The use of copper-chelating ligands like THPTA can reduce copper's bioavailability and toxicity while maintaining catalytic activity. |
| Solvent (DMSO) Toxicity | Ac4ManNAz is often dissolved in DMSO. While used at low concentrations, it's crucial to include a vehicle control (DMSO alone) in your experiments to rule out solvent-induced cytotoxicity. |
Quantitative Data Summary
Table 1: Recommended Ac4ManNAz Concentrations for Different Cell Lines
| Cell Line | Recommended Concentration | Observed Effects at Higher Concentrations (e.g., 50 µM) | Reference |
| A549 | 10 µM | Reduced proliferation, migration, and invasion ability; altered gene expression related to inflammation and immune response. | |
| HCT116 | Lower concentrations recommended | More sensitive to higher concentrations and longer incubation times compared to MCF7 cells. | |
| MCF7 | 100 µM (in one study) | Less sensitive than HCT116, but high concentrations can still impact cell growth and metabolism. | |
| Jurkat | 10 µM | - | |
| Primary Hippocampal Neurons | Lower concentrations recommended | 50 µM suppressed neurite outgrowth and showed cytotoxicity. |
Table 2: Typical Reagent Concentrations for Copper-Catalyzed Click Chemistry (CuAAC) in Cell Lysate
| Reagent | Stock Concentration | Final Concentration | Reference |
| Alkyne Probe | 1 mM in DMSO or water | 2-40 µM (start with 20 µM) | |
| CuSO₄ | 20 mM in water | 0.10 mM (can be adjusted from 0.05-0.25 mM) | |
| THPTA Ligand | 100 mM in water | 0.50 mM (5:1 ratio to copper) | |
| Sodium Ascorbate | 100 mM in water (freshly prepared) | 2.5 mM - 5 mM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4ManNAz
-
Cell Seeding: Culture cells to the desired confluency (typically 60-80%) in the appropriate culture vessel.
-
Prepare Labeling Medium: Prepare a stock solution of Ac4ManNAz in DMSO. Dilute the stock solution into complete cell culture medium to achieve the desired final concentration (e.g., 10-50 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the labeling medium.
-
Culture: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar. The optimal incubation time may vary depending on the cell type and proliferation rate.
-
Harvesting: After incubation, proceed with cell harvesting for downstream applications such as cell lysis or fixation and staining.
Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) on Cell Lysates
-
Prepare Lysate: Prepare cell lysate from Ac4ManNAz-labeled cells using a suitable lysis buffer. Determine the protein concentration.
-
Reaction Setup: In a microfuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL)
-
Alkyne detection reagent (e.g., alkyne-fluorophore) to a final concentration of 20 µM.
-
-
Add Click Reagents: Add the following reagents in order, vortexing briefly after each addition:
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
10 µL of 300 mM sodium ascorbate solution (freshly prepared) to initiate the reaction.
-
-
Incubation: Protect the reaction from light and incubate for 30 minutes at room temperature.
-
Analysis: The click-labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or western blot.
Visual Diagrams
Caption: Metabolic pathway of Ac4ManNAz incorporation into glycoproteins.
Caption: General experimental workflow for Ac4ManNAz click chemistry.
Caption: A logical guide for troubleshooting common issues.
References
Technical Support Center: Improving the Specificity of Ac4ManNAz Metabolic Labeling
Welcome to the technical support center for Ac4ManNAz metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and to help improve the specificity and efficacy of your experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during Ac4ManNAz metabolic labeling experiments in a question-and-answer format.
Question: I am observing low or no labeling efficiency. What are the potential causes and how can I troubleshoot this?
Answer: Low labeling efficiency is a common issue that can arise from several factors throughout the experimental workflow. Here are the primary aspects to investigate:
-
Ac4ManNAz Concentration: The concentration of Ac4ManNAz is a critical parameter. If it's too low, you will see poor labeling. Conversely, excessively high concentrations can be toxic to cells and negatively impact their metabolic activity.[1][2]
-
Troubleshooting: Perform a titration experiment to determine the optimal concentration for your specific cell line. Start with a concentration of 10 µM, which has been shown to be sufficient for labeling in many cell types with minimal off-target effects.[1][2][3] If labeling is still low, you can gradually increase the concentration, but be mindful of potential cytotoxic effects, especially at concentrations of 20 µM and above.
-
-
Incubation Time: Insufficient incubation time will result in low incorporation of the azido sugar.
-
Troubleshooting: The optimal incubation time can vary depending on the cell type and its metabolic rate. A common starting point is a 3-day incubation period. To optimize this, you can perform a time-course experiment (e.g., 1, 2, 3, and 4 days of incubation) to identify the point of maximum labeling for your specific cells.
-
-
Cellular Health and Metabolism: The metabolic state of your cells is crucial for the successful incorporation of Ac4ManNAz.
-
Troubleshooting: Ensure your cells are healthy and in the exponential growth phase. Cells with low metabolic activity will incorporate less of the sugar analog. Also, be aware that different cell lines can have varying efficiencies in metabolizing Ac4ManNAz.
-
-
Click Chemistry Reaction: If you have optimized the metabolic labeling conditions and still see low signal, the issue may lie with the subsequent click chemistry detection step.
-
Troubleshooting: Verify the quality and freshness of your click chemistry reagents (e.g., fluorescently-labeled alkynes like DBCO-fluorophores). Ensure they have been stored correctly. Also, optimize the concentration of your detection reagent; for example, a final concentration of 20 µM for DBCO-Cy5 has been used successfully.
-
Question: I am observing unexpected phenotypic changes in my cells, such as altered morphology or a reduced proliferation rate. What could be the cause?
Answer: Unexpected phenotypic changes are often due to off-target effects of Ac4ManNAz, especially at higher concentrations.
-
Known Off-Target Effects: At concentrations around 50 µM, Ac4ManNAz has been shown to decrease cell proliferation, migration, and invasion. It can also alter gene expression and induce apoptosis at higher concentrations.
-
Troubleshooting: The primary strategy to minimize these effects is to use the lowest effective concentration of Ac4ManNAz. Studies suggest that 10 µM is often sufficient for labeling while having a minimal impact on cellular systems. It is also recommended to optimize the incubation time, as prolonged exposure can worsen off-target effects.
Question: I am seeing high background or non-specific signals. How can I reduce this?
Answer: High background can obscure your specific signal and often points to issues with the click chemistry step or non-specific binding.
-
Non-Specific Binding of the Probe: The detection probe may be binding non-specifically to cellular components.
-
Troubleshooting: Ensure you are performing thorough washing steps after the click reaction to remove any unbound fluorescent probe.
-
-
Off-Target Reactions of the Probe: Some click chemistry reagents, particularly cyclooctynes used in copper-free click chemistry, can react non-specifically with cellular components like free thiols in cysteine residues.
-
Troubleshooting: If using copper-catalyzed click chemistry (CuAAC), make sure to use a copper-chelating ligand to prevent non-specific copper interactions. For copper-free click chemistry, consider using alternative probes with lower non-specific reactivity if the problem persists.
-
-
Artificial S-glycosylation: Per-O-acetylated monosaccharides have been reported to react with cysteine residues on proteins, leading to artificial S-glycosylation and background signals.
-
Troubleshooting: Consider using unacetylated sugars or optimizing labeling conditions to minimize such artifacts.
-
Frequently Asked Questions (FAQs)
Q1: What is Ac4ManNAz and how does it work for metabolic labeling?
A1: Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine) is a cell-permeable, azide-labeled monosaccharide. Once inside the cell, it is metabolized through the sialic acid biosynthesis pathway and incorporated into newly synthesized glycans. The azide group serves as a chemical handle for bioorthogonal reactions, such as click chemistry, allowing for the visualization and tracking of these glycoproteins.
Q2: What is the recommended concentration range for Ac4ManNAz?
A2: While manufacturers may suggest a range of 25-75 µM, several studies have demonstrated that these concentrations can lead to significant off-target effects. A starting concentration of 10 µM is often recommended as it minimizes physiological disturbances while maintaining sufficient labeling efficiency.
Q3: What are the known off-target effects of Ac4ManNAz?
A3: At higher concentrations (typically around 50 µM and above), Ac4ManNAz has been shown to induce a range of off-target effects, including:
-
Reduced cell proliferation, migration, and invasion.
-
Altered gene expression, including the downregulation of genes related to cell adhesion and signaling pathways.
-
Induction of apoptosis (programmed cell death).
-
Changes in metabolic flux.
-
Dose-dependent cytotoxicity, with complete cell death observed at concentrations around 100 µM after prolonged exposure.
Q4: Are there alternatives to Ac4ManNAz for labeling sialic acids?
A4: Yes, there are alternatives. One notable alternative is the alkynyl counterpart, tetraacetylated N-pentynoyl-D-mannosamine (Ac4ManNAl). Studies have shown that Ac4ManNAl can metabolically label sialic acids in cultured cells and mice with greater efficiency than Ac4ManNAz. Another alternative is 1,3,4-O-Bu3ManNAz, a tributanoylated ManNAz analogue, which has been shown to effectively label cellular sialoglycans at lower concentrations than Ac4ManNAz and with less cytotoxicity.
Q5: Can Ac4ManNAz be used for in vivo studies?
A5: Yes, Ac4ManNAz has been successfully used for metabolic labeling in living animals, including mice. It has been used to visualize and monitor processes such as tumor progression. However, it is crucial to optimize the dosage to achieve sufficient labeling without causing systemic toxicity.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Ac4ManNAz concentration and compare its labeling efficiency with an alternative compound.
Table 1: Effect of Ac4ManNAz Concentration on Cellular Function
| Ac4ManNAz Concentration | Labeling Efficiency | Effect on Cellular Functions (e.g., proliferation, migration) | Reference(s) |
| 10 µM | Sufficient for cell tracking and proteomic analysis | Minimal to no negative effects observed | |
| 20 µM | Higher than 10 µM | Can lead to a reduction in cellular functions | |
| 50 µM | High | Significant reduction in cellular functions, including energy generation and infiltration ability |
Table 2: Comparative Labeling Efficiencies of Ac4ManNAz and Ac4ManNAl
| Cell Line | Ac4ManNAz (% of total sialic acids replaced) | Ac4ManNAl (% of total sialic acids replaced) | Reference |
| LNCaP | 51% | 78% | |
| Jurkat | Varies | Higher than Ac4ManNAz | |
| CHO | Varies | Higher than Ac4ManNAz | |
| PANC-1 | Varies | Higher than Ac4ManNAz | |
| SW1990 | Varies | Higher than Ac4ManNAz |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
Materials:
-
Ac4ManNAz (stock solution in DMSO)
-
Complete cell culture medium
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare the labeling medium by diluting the Ac4ManNAz stock solution into the complete cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for your cell type.
-
After incubation, aspirate the Ac4ManNAz-containing medium and wash the cells twice with PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for downstream analysis.
Protocol 2: Detection of Azide-Labeled Glycans via Copper-Free Click Chemistry (SPAAC)
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-conjugated fluorescent dye (e.g., DBCO-Cy5)
-
PBS or serum-free medium
Procedure:
-
Prepare the labeling solution by diluting the DBCO-conjugated fluorescent dye in PBS or serum-free medium to the desired final concentration (e.g., 20 µM).
-
Add the labeling solution to the washed, azide-labeled cells.
-
Incubate the cells for 1 hour at 37°C. The incubation time can be optimized.
-
After incubation, aspirate the labeling solution and wash the cells two to three times with PBS to remove any unreacted dye.
-
The fluorescently labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.
Visualizations
Caption: Metabolic incorporation of Ac4ManNAz into sialoglycans.
Caption: A generalized workflow for metabolic labeling and detection.
Caption: A logical approach to troubleshooting low labeling efficiency.
References
overcoming poor cell permeability of Ac4ManNAz
Welcome to the technical support center for Ac4ManNAz (tetraacetylated N-azidoacetylmannosamine). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers overcome challenges related to the metabolic labeling of sialoglycans, with a focus on addressing its poor cell permeability and associated experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Ac4ManNAz and how does it work? A1: Ac4ManNAz is a cell-permeable, peracetylated monosaccharide used for the metabolic labeling of glycoproteins[1]. Once inside a cell, esterases remove the acetyl groups, and the resulting ManNAz is processed by the sialic acid biosynthetic pathway[1]. This incorporates an azide (-N₃) group onto cell surface glycans, which serves as a chemical handle for bioorthogonal "click" chemistry reactions, allowing for the attachment of probes for visualization or purification[1][2].
Q2: If Ac4ManNAz is acetylated for permeability, why is uptake still a problem? A2: While the acetyl groups enhance lipophilicity and improve passive diffusion across the cell membrane, overall labeling efficiency can still be hampered by several factors[3]. These include the metabolic rate of the specific cell line, the health and proliferative state of the cells, and potential cytotoxicity at higher, less effective concentrations. Different cell lines can exhibit significant variability in their ability to metabolize Ac4ManNAz, making optimization a critical step.
Q3: What are the common indicators of poor Ac4ManNAz uptake or low labeling efficiency? A3: The most common indicators are weak or absent signals after the click chemistry reaction. This can manifest as low fluorescence intensity in microscopy or flow cytometry, or faint bands on a western blot. It's essential to distinguish between low incorporation and issues with the subsequent detection step.
Q4: What are the primary off-target effects associated with Ac4ManNAz? A4: At high concentrations (typically ≥20-50 µM), Ac4ManNAz can cause a range of off-target effects. These include reduced cell proliferation, migration, and invasion. It can also alter gene expression, affect metabolic flux, and, in some cell lines, trigger apoptosis. Therefore, using the lowest effective concentration is crucial.
Troubleshooting Guide
Problem 1: Low or No Signal After Click Chemistry Reaction
If you are observing a weak or absent signal from your labeled glycans, consider the following potential causes and solutions.
Cause 1: Suboptimal Ac4ManNAz Concentration A concentration that is too low will result in insufficient incorporation, while one that is too high can cause cytotoxicity, which also reduces labeling.
-
Solution: Perform a dose-response experiment to find the optimal concentration for your specific cell line. Start with a range from 10 µM to 50 µM. Studies suggest that 10 µM is often sufficient for labeling with minimal impact on cell physiology.
Cause 2: Insufficient Incubation Time Metabolic incorporation of the azido sugar is time-dependent and relies on active glycosylation pathways.
-
Solution: Optimize the incubation period. A common starting point is 48 to 72 hours. If labeling is low, a time-course experiment (e.g., 24, 48, 72, and 96 hours) can determine the point of maximum incorporation for your cells.
Cause 3: Poor Cell Health or Low Metabolic Activity The labeling process depends on healthy, actively dividing cells.
-
Solution: Ensure your cells are in the exponential growth phase during labeling. Always check cell viability before and after incubation. Use a non-enzymatic method for cell harvesting if possible to preserve cell surface proteins.
Cause 4: Inefficient Click Chemistry Reaction The issue may not be with Ac4ManNAz uptake but with the detection step.
-
Solution:
-
Check Reagents: Ensure that your click chemistry reagents (e.g., DBCO-fluorophore, copper sulfate, ligands) are fresh, stored correctly, and used at the optimal concentration. For example, a final concentration of 20 µM for DBCO-Cy5 has been used successfully.
-
Optimize Reaction Conditions: For copper-catalyzed reactions (CuAAC), ensure the reducing agent (e.g., sodium ascorbate) is added last to initiate the reaction. Minimize incubation times (1-5 minutes) to reduce copper-induced cytotoxicity. For live-cell imaging, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is generally preferred.
-
Problem 2: High Cytotoxicity or Altered Cellular Function
If you observe increased cell death, reduced proliferation, or other functional changes, consider the following.
Cause 1: Ac4ManNAz Concentration is Too High Concentrations of 20 µM and 50 µM have been shown to reduce proliferation, migration, and invasion in some cell types. High concentrations can also induce apoptosis and alter gene expression.
-
Solution: Lower the Ac4ManNAz concentration. Many studies have found that 10 µM provides sufficient labeling for tracking and proteomic analysis with minimal to no negative effects on cellular function.
Cause 2: Cell-Type Specific Sensitivity Different cell lines have varying tolerance to Ac4ManNAz. For example, HCT116 cells are more sensitive to high concentrations and long incubation times than MCF7 cells.
-
Solution: It is critical to empirically determine the optimal, non-toxic concentration and incubation time for each cell line used in your experiments.
Data Presentation
Table 1: Effect of Ac4ManNAz Concentration on Cellular Function
| Ac4ManNAz Concentration | Labeling Efficiency | Effect on Cellular Functions (e.g., Proliferation, Migration) | Reference |
| 10 µM | Sufficient for cell tracking and proteomic analysis. | Minimal to no negative effects observed. | |
| 20 µM | Higher than 10 µM. | Can lead to a reduction in cellular functions like invasion and proliferation. | |
| 50 µM | High. | Significant reduction in proliferation, migration, and energy generation. | |
| 100 µM | High. | Significant decrease in cell expansion (up to 83%); reduced antibody yield. |
Experimental Protocols
Protocol 1: Optimizing Ac4ManNAz Concentration
This protocol helps determine the optimal, non-toxic concentration of Ac4ManNAz for your specific cell line.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will not lead to over-confluence during the experiment.
-
Ac4ManNAz Treatment: The next day, replace the medium with fresh medium containing various final concentrations of Ac4ManNAz (e.g., 0, 10, 20, 50, 100 µM). The 0 µM well serves as the negative control.
-
Incubation: Incubate the cells for a standard period (e.g., 48-72 hours) under normal growth conditions (37°C, 5% CO₂).
-
Assessment of Cytotoxicity: In a parallel plate, perform a cell viability assay (e.g., MTT or CCK-8) at the end of the incubation period to measure the effect of each concentration on cell health.
-
Assessment of Labeling Efficiency:
-
Wash the cells twice with PBS to remove unincorporated Ac4ManNAz.
-
Perform a click chemistry reaction with a fluorescently-labeled alkyne (e.g., 20 µM DBCO-Cy5) for 1 hour at 37°C.
-
Wash the cells thoroughly with PBS (at least three times) to remove unreacted probes.
-
-
Data Analysis: Quantify the fluorescence intensity per cell using a plate reader, flow cytometer, or fluorescence microscope. Plot both labeling efficiency and cell viability against Ac4ManNAz concentration to identify the optimal concentration that provides a strong signal with minimal toxicity.
Protocol 2: General Metabolic Labeling and Detection
This protocol outlines a standard workflow using an optimized Ac4ManNAz concentration.
-
Metabolic Labeling: Culture cells in medium containing the optimized concentration of Ac4ManNAz for the optimized duration (e.g., 10 µM for 72 hours).
-
Cell Harvesting: Wash cells twice with PBS. Gently harvest them using a non-enzymatic cell dissociation solution or a cell scraper.
-
Click Chemistry (SPAAC for Live Cells):
-
Resuspend cells in a suitable buffer (e.g., PBS with 0.5% BSA).
-
Add a DBCO-conjugated fluorophore to the desired final concentration (e.g., 10-20 µM).
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Washing: Wash the cells three times with buffer to remove the unreacted probe.
-
Analysis: Resuspend the final cell pellet for analysis by flow cytometry or fix the cells for fluorescence microscopy. For microscopy, nuclei can be counterstained with DAPI.
Visualizations
References
Ac4ManNAz stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Azidoacetylmannosamine-tetraacylated (Ac4ManNAz).
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid Ac4ManNAz?
A: Solid Ac4ManNAz should be stored at -20°C in a dark, desiccated environment.[1][2] Under these conditions, it is stable for months to years.[1] It can be transported at ambient temperature for short periods (up to three weeks).[2]
Q2: How should I prepare and store Ac4ManNAz stock solutions?
A: Ac4ManNAz is soluble in several organic solvents, including DMSO, DMF, and MeOH.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in anhydrous DMSO. Stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How stable is Ac4ManNAz in aqueous solutions like PBS or cell culture media?
Q4: Is Ac4ManNAz compatible with common reducing agents like DTT or TCEP?
A: The azide group of Ac4ManNAz is generally bioorthogonal and does not react with common reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). However, some studies have noted that high concentrations of peracetylated sugars may lead to non-specific reactions with cysteine residues on proteins. When using reducing agents in your experimental workflow, it is important to consider their optimal pH range; TCEP is effective over a broader pH range than DTT.
Troubleshooting Guide
Issue: Low or No Metabolic Labeling Signal
Low labeling efficiency is a common challenge in experiments utilizing Ac4ManNAz. The following guide provides a systematic approach to troubleshooting this issue.
Diagram: Troubleshooting Workflow for Low Ac4ManNAz Labeling
Caption: A decision tree to systematically troubleshoot low metabolic labeling efficiency with Ac4ManNAz.
1. Verify Ac4ManNAz Concentration:
-
Problem: The concentration of Ac4ManNAz may be too low for sufficient incorporation or too high, leading to cytotoxicity.
-
Solution: While manufacturer protocols may suggest up to 50-75 µM, studies have shown that an optimal concentration for many cell lines is around 10 µM, which balances labeling efficiency with minimal impact on cell physiology. If you observe low labeling at 10 µM, consider performing a dose-response experiment to determine the optimal concentration for your specific cell type.
2. Optimize Incubation Time:
-
Problem: The incubation time may be insufficient for the cells to metabolize and incorporate the Ac4ManNAz.
-
Solution: A typical incubation period is 24 to 72 hours. The optimal time can vary depending on the cell type's metabolic rate. If you suspect insufficient incorporation, a time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal labeling duration.
3. Assess Cell Health and Density:
-
Problem: Metabolic labeling is an active process. Unhealthy or senescent cells will have lower metabolic activity and thus, reduced incorporation of Ac4ManNAz.
-
Solution: Ensure that your cells are healthy, in the exponential growth phase, and plated at an appropriate density. High cell confluency can slow down metabolic activity.
4. Evaluate Click Chemistry Reagents and Protocol:
-
Problem: The issue may not be with Ac4ManNAz incorporation but with the subsequent detection step.
-
Solution:
-
Reagent Quality: Ensure that your click chemistry reagents (e.g., fluorescent alkynes, copper catalysts, ligands) are fresh and have been stored according to the manufacturer's instructions.
-
Protocol Optimization: Review the concentrations of your click chemistry reagents and the reaction conditions (e.g., temperature, duration). For live-cell imaging, copper-free click chemistry (SPAAC) is generally recommended to avoid copper-induced cytotoxicity.
-
Data Presentation
Table 1: Recommended Storage Conditions for Ac4ManNAz
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Months to Years | Store in a dark, desiccated environment. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage. |
Table 2: Summary of Ac4ManNAz Stability and Compatibility
| Condition | Stability/Compatibility | Recommendations |
| Aqueous Solution (pH ~7.4) | Stable for the duration of typical cell culture experiments (24-72 hours at 37°C). | Prepare fresh dilutions in media for each experiment. Avoid prolonged storage of aqueous solutions. |
| Acidic/Alkaline pH | Expected to be less stable due to potential hydrolysis of ester groups. | Buffer working solutions to a neutral pH. Avoid exposure to strong acids or bases. |
| Elevated Temperatures | Stable at 37°C for several days. No data is available for higher temperatures, but degradation is expected to increase. | Use in experiments at physiological temperatures. Avoid unnecessary exposure to high heat. |
| Reducing Agents (DTT, TCEP) | The azide group is generally unreactive towards these agents. High concentrations of Ac4ManNAz may have non-specific reactions with cysteines. | Compatible with standard protocols. Be mindful of potential off-target effects at high Ac4ManNAz concentrations. |
Experimental Protocols
Protocol 1: Preparation of Ac4ManNAz Stock Solution
-
Warm the vial of solid Ac4ManNAz to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex briefly to fully dissolve the solid.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Metabolic Labeling of Cultured Cells
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Thaw an aliquot of the Ac4ManNAz stock solution.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).
-
After incubation, wash the cells with PBS to remove any unincorporated Ac4ManNAz before proceeding with downstream applications like click chemistry.
Visualizations
Diagram: Ac4ManNAz Storage and Handling Logic
References
addressing Ac4ManNAz-induced changes in cell physiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac4ManNAz. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Problem: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Ac4ManNAz Concentration: The concentration of Ac4ManNAz may be too low for your specific cell type. | Gradually increase the Ac4ManNAz concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling with minimal cytotoxicity.[1] |
| Insufficient Incubation Time: The duration of exposure to Ac4ManNAz may not be long enough for metabolic incorporation. | Increase the incubation time. Monitor the cells for any signs of cytotoxicity during the extended incubation period.[1] |
| Issues with Click Chemistry Reaction: The reagents used for the bioorthogonal reaction (e.g., fluorescently-labeled alkynes) may be degraded or at an incorrect concentration. | Verify the quality and concentration of your click chemistry reagents. Ensure proper storage and handling as per the manufacturer's instructions.[1] |
| Cell Health and Viability: Poor cell health can negatively impact metabolic activity and the incorporation of Ac4ManNAz. | Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay to confirm. |
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Non-specific Binding of Detection Reagents: The fluorescent probe or biotin-alkyne may be binding non-specifically to cells or the substrate. | Include a control group of cells that were not treated with Ac4ManNAz but were subjected to the same click chemistry reaction to assess background fluorescence.[2] Increase the number of washing steps after the click chemistry reaction to remove unbound reagents.[2] |
| Autofluorescence: Some cell types exhibit high levels of natural fluorescence. | Analyze an unstained cell sample to determine the level of autofluorescence. If necessary, use a brighter fluorescent probe or a different fluorescent channel. |
Problem: Unexpected Phenotypic Changes (e.g., altered morphology, reduced proliferation)
| Possible Cause | Recommended Solution |
| Off-target Effects of Ac4ManNAz: High concentrations of Ac4ManNAz can induce physiological changes in cells. | Lower the Ac4ManNAz concentration to the minimum required for detection. Studies suggest that 10 µM is often sufficient for labeling with minimal impact on cellular systems. |
| Solvent Toxicity: The solvent used to dissolve Ac4ManNAz (e.g., DMSO) may be affecting the cells. | Ensure the final solvent concentration is minimal and consistent across all experiments, including vehicle controls. |
| Cell Culture Conditions: Variability in cell density, passage number, or media composition can lead to inconsistent results. | Maintain consistent cell culture conditions throughout your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is Ac4ManNAz and how does it work?
Ac4ManNAz (peracetylated N-azidoacetylmannosamine) is a synthetic, cell-permeable monosaccharide used for metabolic labeling of sialoglycans. Once inside the cell, the acetyl groups are removed by cellular esterases, and the resulting ManNAz is metabolized through the sialic acid biosynthetic pathway. The modified sialic acid containing an azide group is then incorporated into glycoproteins on the cell surface. This azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions, allowing for the attachment of fluorescent probes or other tags for visualization and analysis.
Q2: What are the known physiological effects of Ac4ManNAz treatment?
At concentrations of 50 μM, Ac4ManNAz has been shown to cause a reduction in major cellular functions, including energy generation, cell migration, and invasion. It can also lead to a decrease in cell proliferation and alter gene expression related to inflammation and immune responses. However, at a concentration of 10 μM, Ac4ManNAz has been shown to have minimal effects on cellular physiology while still providing sufficient labeling efficiency for cell tracking and proteomic analysis.
Q3: What is the optimal concentration of Ac4ManNAz to use?
While manufacturer protocols may recommend concentrations up to 50 μM for high labeling efficiency, multiple studies have demonstrated that this concentration can lead to significant physiological changes in cells. A concentration of 10 μM is suggested as an optimal starting point to achieve sufficient labeling for cell tracking and proteomic analysis with minimal impact on cellular systems. However, the optimal concentration can be cell-type dependent, so it is recommended to perform a dose-response experiment for your specific cell line.
Q4: Can Ac4ManNAz be toxic to cells?
High concentrations of Ac4ManNAz can be cytotoxic. For example, a 50 µM concentration has been shown to decrease the growth rate of A549 cells by 10%. The release of acetic acid upon deacetylation of Ac4ManNAz within the cell can lower intracellular pH and contribute to cytotoxicity. It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental system.
Q5: Are the effects of Ac4ManNAz reversible?
The reversibility of Ac4ManNAz-induced effects has not been extensively studied. However, since the labeling depends on the continuous presence of Ac4ManNAz in the culture medium, removing it should lead to a gradual decrease in the azide-labeled sialic acids on the cell surface as the glycoproteins are turned over.
Quantitative Data Summary
Table 1: Effect of Ac4ManNAz Concentration on Cell Physiology
| Concentration (µM) | Incubation Time | Cell Line | Observed Effects | Reference(s) |
| 10 | 3 days | A549 | Sufficient labeling efficiency with minimal physiological effects. | |
| 20 | 72 hours | HB8059 hybridoma | 25% decrease in cell expansion. | |
| 50 | 3 days | A549 | Decreased proliferation, migration, and invasion; reduced glycolytic flux. | |
| 50 | 72 hours | HB8059 hybridoma | 75% decrease in cell expansion. | |
| 100 | 72 hours | HB8059 hybridoma | 83% decrease in cell expansion. |
Experimental Protocols
Protocol 1: Determining Optimal Ac4ManNAz Concentration
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Dose-Response Setup: Prepare a series of Ac4ManNAz concentrations (e.g., 0, 5, 10, 25, 50 μM) in complete cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of Ac4ManNAz.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under normal growth conditions.
-
Assessment of Labeling Efficiency:
-
Wash the cells with PBS.
-
Perform a click chemistry reaction with a fluorescently-labeled alkyne (e.g., DBCO-Cy5).
-
Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.
-
-
Assessment of Cytotoxicity:
-
In a parallel plate, perform a cell viability assay (e.g., MTT or CCK-8) at the end of the incubation period.
-
-
Data Analysis: Plot both labeling efficiency and cell viability against the Ac4ManNAz concentration to determine the optimal concentration that provides sufficient labeling with minimal toxicity.
Protocol 2: Western Blotting for Detection of Ac4ManNAz Labeling
-
Cell Culture and Treatment: Culture cells with the optimized concentration of Ac4ManNAz for the desired duration.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction: Incubate a portion of the cell lysate with an alkyne-biotin probe to label the azide-modified proteins.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate to detect the biotinylated proteins.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Visualizations
Caption: Metabolic pathway of Ac4ManNAz incorporation into cell surface glycoproteins.
Caption: General experimental workflow for metabolic labeling and detection.
References
Technical Support Center: Optimizing Ac4ManNAz Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for N-azidoacetylmannosamine (Ac4ManNAz) metabolic labeling. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for Ac4ManNAz labeling?
A1: A common incubation period for effective metabolic labeling with Ac4ManNAz is between 24 to 72 hours.[1][2] Many protocols successfully utilize a 3-day (72-hour) incubation period to ensure sufficient incorporation of the azido sugar into cellular glycans.[1][3][4] However, the optimal time can vary depending on the cell type and its metabolic rate.
Q2: How does Ac4ManNAz enter the cell and get incorporated into glycoproteins?
A2: Ac4ManNAz is a peracetylated, cell-permeable monosaccharide. Once it diffuses across the cell membrane, intracellular esterases remove the acetyl groups. The resulting N-azidoacetylmannosamine (ManNAz) then enters the sialic acid biosynthesis pathway. It is converted into the corresponding azido-sialic acid and incorporated into nascent glycans, which are then displayed on glycoproteins on the cell surface and within the cell.
Q3: Can prolonged incubation with Ac4ManNAz be toxic to cells?
A3: Yes, extended incubation times, especially at high concentrations, can lead to cellular toxicity. Some studies have observed that high concentrations of Ac4ManNAz can induce apoptosis, alter gene expression, and reduce cellular functions like proliferation, migration, and invasion. It is crucial to optimize both the concentration and incubation time to achieve efficient labeling with minimal cytotoxic effects.
Q4: Are the effects of Ac4ManNAz incubation time cell-type specific?
A4: Yes, the optimal incubation time and the cellular response to Ac4ManNAz can be highly cell-type dependent. Different cell lines have varying metabolic rates and sensitivities to the compound. For instance, HCT116 cells have been shown to be more sensitive to higher concentrations and longer incubation times compared to MCF7 cells. Therefore, it is essential to empirically determine the best conditions for your specific cell line.
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
If you are observing a weak or absent signal after Ac4ManNAz labeling and click chemistry detection, consider the following troubleshooting steps related to incubation time.
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | The incubation period may be too short for adequate metabolic incorporation. Extend the incubation time. A time-course experiment (e.g., 24, 48, 72, and 96 hours) is recommended to determine the optimal labeling window for your specific cell type. |
| Low Cellular Metabolism | Cells that are unhealthy, senescent, or not in a logarithmic growth phase will have lower metabolic activity and incorporate less Ac4ManNAz. Ensure your cells are healthy and actively dividing during the labeling period. Plate cells at a density that allows for logarithmic growth throughout the incubation. |
| Cell-Type Specific Incorporation Rate | Some cell lines naturally have a slower rate of sialic acid biosynthesis. For these cells, a longer incubation period may be necessary to achieve detectable labeling. |
Problem 2: High Cell Death or Altered Phenotype
If you notice a significant decrease in cell viability, changes in morphology, or altered growth rates after incubation with Ac4ManNAz, the labeling conditions may be too harsh.
| Possible Cause | Recommended Solution |
| Excessive Incubation Time | Prolonged exposure to Ac4ManNAz, even at lower concentrations, can be detrimental to some cell lines. Reduce the incubation time. A time-course experiment that also assesses cell viability at each time point (e.g., using a CCK-8 or MTT assay) can help identify the optimal incubation period that balances labeling efficiency with cell health. |
| Combined Effect of High Concentration and Long Incubation | The combination of a high concentration of Ac4ManNAz and a long incubation time can be highly toxic. If you are using a high concentration (e.g., >20 µM), try reducing both the concentration and the incubation time. Studies suggest that 10 µM is often sufficient and less cytotoxic. |
Quantitative Data Summary
The optimal incubation time is often linked to the concentration of Ac4ManNAz used. The following tables summarize data from various studies.
Table 1: Recommended Ac4ManNAz Concentrations and Observed Effects
| Concentration | Cell Type | Observed Effect | Reference |
| 10 µM | A549 | Sufficient for labeling with minimal effects on cellular systems. | |
| 20 µM | A549 | Gradual decrease in cellular functions. | |
| 50 µM | A549 | Significant reduction in proliferation, migration, and invasion; induction of apoptosis. | |
| 50 µM | HCT116 | Optimal concentration for labeling with a 48h incubation. | |
| 100 µM | MCF7 | Optimal concentration for labeling with a 48h incubation. |
Table 2: Incubation Times Used in Ac4ManNAz Labeling Protocols
| Incubation Time | Cell Type(s) | Concentration | Notes | Reference |
| 24 hours | MDA cells | 50 µM | Allowed for a high degree of glycan incorporation. | |
| 48 hours | MCF7, HCT116 | 100 µM, 50 µM | Optimal incubation time determined for these cell lines at these concentrations. | |
| 3 days (72 hours) | A549 | 0, 10, 20, 50 µM | Used for assessing labeling efficiency and cytotoxicity. | |
| 3 days (72 hours) | MCF7, MDA-MB-231 | 0.5, 5, 50 µM | Used for comparing different azido sugars. | |
| 3 days (72 hours) | A549 | 50 µM | Sufficient for generating azide groups on the cell surface. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
This protocol outlines a method to determine the optimal incubation time for Ac4ManNAz labeling in your specific cell line.
-
Cell Seeding: Plate your cells in multiple wells of a multi-well plate at a density that will ensure they remain in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Ac4ManNAz Treatment: Prepare your desired concentration of Ac4ManNAz in complete cell culture medium. A starting concentration of 10 µM is recommended to minimize toxicity. Remove the old medium and add the Ac4ManNAz-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO, if used as a solvent).
-
Incubation: Incubate the cells for varying durations (e.g., 24, 48, 72, and 96 hours).
-
Assessment of Labeling Efficiency: At each time point, harvest a set of cells. Wash the cells with PBS and perform a click chemistry reaction with a fluorescently-labeled alkyne (e.g., DBCO-Cy5). Analyze the fluorescence intensity via flow cytometry or fluorescence microscopy.
-
Assessment of Cell Viability: In parallel, at each time point, perform a cell viability assay (e.g., MTT or CCK-8) on a separate set of wells to assess the cytotoxicity of the treatment.
-
Data Analysis: Plot both the labeling efficiency (mean fluorescence intensity) and cell viability against the incubation time to determine the optimal duration that provides strong labeling with minimal impact on cell health.
Visualizations
Sialic Acid Biosynthesis Pathway and Ac4ManNAz Incorporation
The following diagram illustrates how Ac4ManNAz is metabolized and incorporated into cellular glycans.
Troubleshooting Logic for Incubation Time Optimization
This workflow provides a logical approach to troubleshooting common issues related to Ac4ManNAz incubation time.
References
Technical Support Center: Ac4ManNAz Experiments
Welcome to the technical support center for Ac4ManNAz (N-azidoacetylmannosamine-tetraacylated) experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Ac4ManNAz and how is it used in experiments?
A1: Ac4ManNAz is a peracetylated, azide-modified derivative of N-acetyl-D-mannosamine (ManNAc). It is a cell-permeable sugar that is metabolized by cells and incorporated into sialic acid residues on glycoproteins. This process introduces a bioorthogonal azide group onto the cell surface, which can be used for various applications, including visualization, tracking, and proteomic analysis of glycoproteins through a subsequent "click chemistry" reaction with a tagged probe.
Q2: What are the most common issues encountered during Ac4ManNAz experiments?
A2: The most common challenges include:
-
High cell toxicity or death: Often caused by high concentrations of Ac4ManNAz.
-
Low or no labeling efficiency: Can result from suboptimal Ac4ManNAz concentration, insufficient incubation time, or issues with the subsequent click chemistry reaction.
-
High background signal: This can obscure the specific signal and is often related to non-specific binding of the detection probe or issues with the washing steps.
-
Inconsistent or unexpected results: These can arise from variability in cell health, metabolic activity, or experimental conditions.
Q3: What is the recommended concentration of Ac4ManNAz to use?
A3: While manufacturer protocols may suggest a range of 25-75 µM, several studies have shown that concentrations around 50 µM can lead to reduced cell proliferation, migration, and other physiological changes.[1][2][3] A starting concentration of 10 µM is often recommended as it has been shown to provide sufficient labeling efficiency with minimal impact on cellular functions.[2][3] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q4: How long should I incubate my cells with Ac4ManNAz?
A4: A common incubation period is 24 to 72 hours. The optimal time can vary depending on the cell line's metabolic rate and should be determined experimentally for each specific cell type and research question.
Q5: Which type of "click chemistry" should I use?
A5: The two main types are copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). SPAAC is generally preferred for live-cell applications due to the cytotoxicity of the copper catalyst used in CuAAC. If CuAAC is necessary, using copper-chelating ligands and minimizing incubation times can help reduce toxicity.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your Ac4ManNAz experiments.
Problem 1: High Cell Toxicity / Death
| Possible Cause | Recommended Solution |
| Ac4ManNAz concentration is too high. | Reduce the Ac4ManNAz concentration. Start with 10 µM and perform a dose-response curve to find the optimal non-toxic concentration for your cell line. |
| Prolonged incubation time. | Reduce the incubation time. A time-course experiment can help determine the shortest effective incubation period. |
| Solvent toxicity. | Ac4ManNAz is often dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (media with the same concentration of DMSO without Ac4ManNAz). |
| Cell health. | Ensure cells are healthy and not stressed before starting the experiment. Use cells at a low passage number. |
Problem 2: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Ac4ManNAz concentration is too low. | Gradually increase the Ac4ManNAz concentration, while monitoring for cytotoxicity. |
| Insufficient incubation time. | Increase the incubation time to allow for adequate metabolic incorporation. |
| Low metabolic activity of cells. | Ensure cells are in an active growth phase. Cell confluence can affect metabolic activity. |
| Inefficient click chemistry reaction. | - Reagent Quality: Ensure your click chemistry reagents (e.g., alkyne-probe, copper catalyst, ligands) are not degraded. Prepare fresh solutions. - Reagent Concentration: Optimize the concentration of the click chemistry reagents. For example, a final concentration of 20 µM for DBCO-Cy5 has been used successfully. - Reaction Conditions: For CuAAC, ensure the sodium ascorbate is added last to initiate the reaction. For SPAAC, ensure sufficient incubation time for the reaction to proceed. |
| Inefficient downstream detection. | - Western Blot: Ensure efficient protein transfer and use an appropriate antibody or streptavidin-HRP for detection. - Fluorescence Microscopy: Use a high-quality objective and appropriate filter sets for your fluorophore. |
Problem 3: High Background Signal in Fluorescence Microscopy
| Possible Cause | Recommended Solution |
| Non-specific binding of the fluorescent probe. | - Thorough Washing: Increase the number and duration of washing steps after the click chemistry reaction to remove unbound probe. - Blocking: Use a blocking agent like 3% BSA in PBS before the click reaction to reduce non-specific binding. - Reduce Probe Concentration: Titrate the fluorescent probe to the lowest effective concentration. |
| Cellular autofluorescence. | - Choose a different fluorophore: Use a probe that emits in the red or far-red spectrum to minimize overlap with cellular autofluorescence. - Use spectral unmixing: If available on your microscope, this can computationally separate the specific signal from the autofluorescence. |
| Contaminated reagents or buffers. | Prepare fresh, sterile buffers and reagents. |
Quantitative Data Summary
The following table summarizes the effect of different Ac4ManNAz concentrations on cell viability in A549 cells after 3 days of incubation.
| Ac4ManNAz Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | ~100 |
| 20 | ~100 |
| 50 | ~100 |
Data adapted from a study on A549 cells, where viability was not significantly affected at these concentrations, though other cellular functions were.
The following table summarizes the effect of different Ac4ManNAz concentrations on the specific growth rate of A549 cells after 3 days of incubation.
| Ac4ManNAz Concentration (µM) | Specific Growth Rate (relative to control) |
| 0 (Control) | 1.00 |
| 10 | ~1.00 |
| 20 | ~0.95 |
| 50 | ~0.90 |
Data adapted from a study on A549 cells, showing a slight decrease in growth rate at higher concentrations.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
-
Cell Seeding: Seed cells in a culture plate at a density that will result in a sub-confluent monolayer after the incubation period.
-
Ac4ManNAz Preparation: Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).
-
Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 10 µM).
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 24 to 72 hours.
-
Washing: After incubation, aspirate the Ac4ManNAz-containing medium and wash the cells twice with PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click chemistry reaction.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Fluorescence Microscopy
-
Prepare Labeling Solution: Prepare a solution of a DBCO-conjugated fluorescent dye in PBS or serum-free medium (e.g., 20 µM DBCO-Cy5).
-
Labeling Reaction: Add the labeling solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 1 hour at 37°C.
-
Washing: Aspirate the labeling solution and wash the cells thoroughly with PBS (at least three times) to remove any unbound probe.
-
Fixation and Counterstaining (Optional): Fix the cells with 4% paraformaldehyde and counterstain nuclei with DAPI if desired.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Western Blot
-
Cell Lysis: Lyse the azide-labeled cells using a suitable lysis buffer containing protease inhibitors.
-
Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix. For a final volume of 100 µL, you can use:
-
50 µg of protein lysate
-
Alkyne-biotin probe (e.g., 25 µM final concentration)
-
THPTA (copper-chelating ligand) (e.g., 250 µM final concentration)
-
Copper (II) sulfate (CuSO4) (e.g., 50 µM final concentration)
-
Sodium Ascorbate (e.g., 2.5 mM final concentration - add this last )
-
-
Labeling Reaction: Add the freshly prepared click reaction mix to the cell lysate.
-
Incubation: Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is a common method.
-
Western Blot Analysis: Resuspend the protein pellet in SDS-PAGE sample buffer, run the gel, transfer to a membrane, and detect the biotinylated proteins using streptavidin-HRP.
Visualizations
Caption: General experimental workflow for Ac4ManNAz labeling.
Caption: Troubleshooting decision tree for Ac4ManNAz experiments.
Caption: Metabolic pathway of Ac4ManNAz incorporation.
References
Validation & Comparative
Validating Ac4ManNAz Labeling: A Comparative Guide to Western Blot Analysis
In the rapidly advancing fields of glycobiology and drug development, the ability to accurately track and identify glycoproteins is paramount. Metabolic labeling with unnatural sugars, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), has become a cornerstone technique for these investigations. This guide provides a comprehensive comparison of validating Ac4ManNAz labeling using Western blot analysis against alternative metabolic labels. We will delve into detailed experimental protocols, present quantitative data, and visualize the underlying pathways and workflows to equip researchers with the knowledge to make informed decisions for their experimental designs.
The Principle of Ac4ManNAz Labeling
Ac4ManNAz is a cell-permeable synthetic sugar that serves as a metabolic precursor for the biosynthesis of sialic acid, a terminal monosaccharide on many cell surface and secreted glycoproteins.[1] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) enters the sialic acid biosynthetic pathway. This leads to the incorporation of N-azidoacetylneuraminic acid (SiaNAz), an azide-modified sialic acid, into nascent glycans.[2] The presence of the bioorthogonal azide group allows for specific chemical ligation, via "click chemistry," to probes functionalized with an alkyne or a cyclooctyne, such as DBCO (dibenzocyclooctyne).[1][3] This enables the detection and visualization of newly synthesized sialoglycoproteins.
Experimental Protocols
Accurate validation of Ac4ManNAz labeling is crucial for reliable experimental outcomes. The following are detailed protocols for metabolic labeling of cultured cells and subsequent validation by Western blot analysis.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
-
Cell Culture: Plate mammalian cells to achieve 60-80% confluency on the day of labeling.
-
Prepare Labeling Medium: Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 50 mM). Dilute the stock solution into complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity.[3]
-
Incubation: Remove the existing culture medium and replace it with the Ac4ManNAz-containing medium. Culture the cells for 1-3 days to allow for metabolic incorporation of the azide-modified sugar.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove unincorporated Ac4ManNAz.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blot Analysis of Ac4ManNAz-Labeled Glycoproteins
-
Click Chemistry Reaction: To a specific amount of protein lysate (e.g., 20-50 µg), add a biotinylated alkyne probe (e.g., DBCO-biotin) to a final concentration of 25-50 µM. Incubate for 1-2 hours at room temperature or 37°C.
-
SDS-PAGE: Separate the biotin-labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound streptavidin-HRP.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative amount of labeled glycoproteins.
Quantitative Comparison of Ac4ManNAz with an Alternative: Ac4ManNAl
While Ac4ManNAz is a widely used and effective tool, alternative metabolic labels exist. One such alternative is tetraacetylated N-pentynoyl-D-mannosamine (Ac4ManNAl), an alkyne-functionalized analog. The primary difference lies in the bioorthogonal reporter group: an azide for Ac4ManNAz and an alkyne for Ac4ManNAl.
| Feature | Ac4ManNAz (Azide Reporter) | Ac4ManNAl (Alkyne Reporter) | Key Findings |
| Chemical Reporter | Azide (-N₃) | Alkyne (-C≡CH) | Both provide bioorthogonal handles for click chemistry. |
| Metabolic Incorporation Efficiency | Effective for labeling sialoglycoproteins. | Demonstrates significantly higher labeling efficiency in various cell lines and in vivo compared to Ac4ManNAz. | The sialic acid biosynthetic pathway shows a preference for the alkyne-containing precursor. |
| Western Blot Signal Intensity | Detectable signals are routinely achieved. | Produces stronger Western blot signals at equivalent concentrations. | Higher incorporation of Ac4ManNAl leads to more robust detection. |
| Optimal Concentration | 10-50 µM, with higher concentrations potentially causing cytotoxicity. | Effective at similar or lower concentrations than Ac4ManNAz. | The higher efficiency of Ac4ManNAl may allow for the use of lower, less-toxic concentrations. |
| Detection Probe | Alkyne-functionalized probe (e.g., DBCO-biotin) | Azide-functionalized probe (e.g., Azide-biotin) | The choice of probe is dictated by the bioorthogonal reporter on the sugar. |
Visualizing the Process
To better understand the molecular and experimental processes, the following diagrams illustrate the key pathways and workflows.
Conclusion
Validating the incorporation of Ac4ManNAz into glycoproteins by Western blot analysis is a robust and reliable method. This guide has provided detailed protocols and a comparative analysis to aid researchers in their experimental design. While Ac4ManNAz is a powerful tool, for studies requiring higher sensitivity, the alternative alkyne-analog, Ac4ManNAl, may offer superior performance due to its more efficient metabolic incorporation. The choice between these reagents will depend on the specific experimental goals, cell type, and the desired balance between labeling efficiency and potential cellular perturbations. Careful optimization of labeling conditions is crucial for obtaining accurate and reproducible results in the exciting field of glycan analysis.
References
A Researcher's Guide to Metabolic Glycoengineering: Comparing Ac4ManNAz and Other Labeling Reagents
In the rapidly advancing fields of chemical biology and drug development, the ability to visualize and track biomolecules within living systems is of paramount importance. Metabolic glycoengineering has emerged as a powerful technique for this purpose, allowing for the introduction of bioorthogonal chemical reporters into cellular glycans. Among the various chemical reporters available, azide-modified sugars have gained widespread adoption due to their biocompatibility and versatility in subsequent "click chemistry" reactions.
This guide provides a comprehensive comparison of Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) with other commonly used metabolic labeling reagents. We will delve into their metabolic pathways, labeling efficiencies, potential cytotoxic effects, and provide detailed experimental protocols to assist researchers in selecting the optimal tool for their specific applications.
Key Performance Indicators of Azide-Modified Sugars
To facilitate a rapid comparison, the following table summarizes the key performance characteristics of Ac4ManNAz and its alternatives based on published experimental data.
| Feature | Ac4ManNAz | Ac4GlcNAz | Ac4GalNAz | Ac4ManNAl |
| Primary Incorporation Pathway | Sialic Acid Biosynthesis[1] | Hexosamine Salvage Pathway[1] | Galactose Metabolism & Hexosamine Salvage Pathway[1] | Sialic Acid Biosynthesis[2] |
| Primary Labeled Glycans | Sialoglycans[1] | O-GlcNAc modified proteins, N-glycans, O-glycans | O-GlcNAc modified proteins, Mucin-type O-glycans | Sialoglycans |
| Labeling Efficiency for Sialic Acids | High | Low (potential for interconversion) | Lower than Ac4ManNAz (indirect pathway) | Higher than Ac4ManNAz in many cell lines |
| Optimal Concentration | 10 µM for minimal cytotoxicity | Varies by cell type | Varies by cell type | 50 µM (in some studies) |
| Cytotoxicity | Low at optimal concentrations (e.g., 10 μM), but can reduce cell proliferation at higher concentrations (e.g., 50 μM). | Generally low, but high concentrations may impact cell physiology. | Generally low, but high concentrations may impact cell physiology. | Generally low, but can be cell-type dependent. |
| Off-Target Effects | Can alter gene expression and metabolic flux at high concentrations. | Potential for non-enzymatic, off-target reactions with peracetylated sugars. | Can be interconverted to UDP-GlcNAz, leading to broader labeling. | Less characterized than Ac4ManNAz. |
Metabolic Pathways and Labeling Specificity
The utility of each metabolic labeling reagent is intrinsically linked to its metabolic pathway within the cell. Understanding these pathways is crucial for interpreting experimental results and ensuring the desired labeling specificity.
Ac4ManNAz: Targeting Sialoglycans
Ac4ManNAz is a cell-permeable precursor to N-azidoacetylneuraminic acid (SiaNAz), an azide-modified sialic acid. Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting ManNAz enters the sialic acid biosynthetic pathway. The azide-modified sialic acid is then incorporated into sialoglycans on the cell surface and secreted glycoproteins.
References
A Researcher's Guide to Quantitative Analysis of Ac4ManNAz Incorporation into Glycoproteins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods for the quantitative analysis of N-azidoacetylmannosamine (Ac4ManNAz) incorporation into glycoproteins. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the metabolic and experimental workflows.
The metabolic labeling of glycoproteins with Ac4ManNAz, a synthetic azido-sugar, has become a pivotal technique in glycobiology and proteomics. This approach allows for the visualization and quantification of newly synthesized sialylated glycoproteins, providing insights into cellular processes, disease states, and the effects of therapeutic interventions. This guide delves into the quantitative aspects of Ac4ManNAz incorporation, offering a comparative overview of different analytical methods and optimal labeling conditions.
Performance Comparison: Methods for Quantifying Ac4ManNAz Incorporation
The choice of analytical method significantly impacts the quantitative data obtained. Below is a comparison of common techniques used to measure the extent of Ac4ManNAz labeling of glycoproteins.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Western Blot | Immunodetection of biotin or fluorophore-tagged glycoproteins after click chemistry. | Relatively simple and widely available. Provides information on the molecular weight distribution of labeled proteins. | Semi-quantitative. Signal intensity can be non-linear. Requires specific antibodies or streptavidin conjugates. | Relative band intensity normalized to a loading control. |
| Flow Cytometry | Measures the fluorescence of individual cells after metabolic labeling and click chemistry with a fluorescent probe. | High-throughput analysis of cell populations. Provides quantitative data on a per-cell basis. | Does not provide information on specific labeled proteins. Signal can be affected by cell size and autofluorescence. | Mean fluorescence intensity (MFI) of the cell population. |
| Mass Spectrometry (MS) | Identification and quantification of azide-labeled glycopeptides after enrichment and proteolytic digestion. | Highly sensitive and specific. Provides site-specific information on glycosylation. Enables large-scale quantitative proteomics. | Requires specialized equipment and expertise. Data analysis can be complex. | Relative or absolute abundance of specific glycopeptides. |
| Fluorescence Microscopy | Visualization of labeled glycoproteins in cells or tissues using a fluorescent probe. | Provides spatial information on the localization of labeled glycoproteins. | Generally qualitative to semi-quantitative. Quantification requires sophisticated image analysis software. | Fluorescence intensity in specific regions of interest. |
Optimizing Ac4ManNAz Labeling: A Data-Driven Approach
The concentration of Ac4ManNAz and the labeling duration are critical parameters that must be optimized to achieve robust glycoprotein labeling while minimizing cellular toxicity.
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time (hours) | Key Findings | Reference |
| A549 | 10 | 72 | Sufficient labeling for cell tracking and proteomic analysis with minimal effects on cellular functions.[1][2] | [1][2] |
| A549 | 50 | 72 | Reduced cellular functions, including energy generation and cell migration.[1] | |
| 4T1 | 50 | 24-72 | Time-dependent increase in fluorescent signal on the cell surface, with maximal labeling observed after 24 hours. | |
| Various (KB, U87MG, MCF-7, etc.) | Not specified | Not specified | Ac4ManNAz treatment successfully generated azide groups on all tested cell types. | |
| HEK293, HeLa, HT29, HCT116, CCD841CoN | 50 | 24-72 | Ac4ManNAz was found to be an efficient reporter for metabolic labeling of sialoglycoproteins in these cell lines. |
Studies have shown that a concentration of 10 µM Ac4ManNAz is often sufficient for effective labeling without inducing significant physiological changes in cells. Higher concentrations, such as 50 µM, can lead to adverse effects on cellular processes like proliferation and migration.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis.
Metabolic Labeling of Cells with Ac4ManNAz
This protocol outlines the general procedure for labeling cellular glycoproteins with Ac4ManNAz.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4ManNAz in a sterile solvent like DMSO. Dilute the stock solution into complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Metabolic Labeling: Replace the existing culture medium with the Ac4ManNAz-containing medium.
-
Incubation: Incubate the cells for a specified period (typically 24-72 hours) under standard cell culture conditions (37°C, 5% CO2) to allow for the metabolic incorporation of Ac4ManNAz into glycoproteins.
-
Cell Harvest: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated Ac4ManNAz. The cells are now ready for downstream analysis.
Click Chemistry Reaction for Glycoprotein Detection
This protocol describes the bioorthogonal ligation of a reporter molecule to the azide-modified glycoproteins.
-
Cell Lysis (for Western Blot or MS): Lyse the metabolically labeled cells in a suitable lysis buffer containing protease inhibitors.
-
Click Reaction Cocktail: Prepare a fresh click chemistry reaction cocktail. For a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this typically includes a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), a copper-chelating ligand (e.g., THPTA), and the alkyne-functionalized reporter probe (e.g., alkyne-biotin or a fluorescent alkyne). For copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a cyclooctyne-based probe (e.g., DBCO-biotin or DBCO-fluorophore) is used without the need for a copper catalyst.
-
Incubation: Add the click reaction cocktail to the cell lysate or intact cells and incubate at room temperature or 37°C for 1-2 hours.
-
Washing/Precipitation: For intact cells, wash thoroughly with PBS to remove excess reagents. For cell lysates, the labeled proteins can be precipitated using methods like methanol/chloroform or acetone precipitation to remove unreacted reagents.
-
Analysis: The labeled glycoproteins are now ready for downstream analysis by Western blot, mass spectrometry, or fluorescence imaging.
Visualizing the Workflow and Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental and biological processes involved in Ac4ManNAz incorporation.
Alternative Metabolic Labels
While Ac4ManNAz is widely used for labeling sialic acids, other azide- or alkyne-modified sugars can be employed to target different glycan types.
| Sugar Analog | Targets | Key Characteristics |
| Ac4GlcNAz | O-GlcNAc, N-glycans, O-glycans | Can be interconverted to other sugars, leading to broader labeling. |
| Ac4GalNAz | O-GalNAc, O-GlcNAc, N-glycans | Often shows higher labeling efficiency than Ac4GlcNAz for O-GlcNAc modifications. |
| Ac4ManNAl | Sialic acids | An alkyne-containing analog that may exhibit different incorporation efficiencies compared to Ac4ManNAz. |
The choice of the appropriate sugar analog is dictated by the specific research question and the types of glycans being investigated.
References
A Researcher's Guide: Validating Ac4ManNAz-Based Findings with Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ac4ManNAz-based metabolic labeling and genetic approaches for studying protein glycosylation. It offers supporting experimental data, detailed methodologies, and visual workflows to ensure the robust validation of research findings.
Metabolic glycoengineering with peracetylated N-azidoacetylmannosamine (Ac4ManNAz) has become a important technique for the study of sialylation, a critical glycosylation modification involved in numerous cellular processes. Ac4ManNAz, a cell-permeable precursor, is metabolized by cells and incorporated into sialoglycans, providing a chemical handle for visualization and proteomic analysis. However, the potential for off-target effects and the need for rigorous validation of findings necessitate the use of complementary genetic approaches. This guide explores the synergy between Ac4ManNAz-based methods and genetic engineering for a comprehensive understanding of protein glycosylation.
Performance Comparison: Metabolic Labeling vs. Genetic Knockout
The central principle of validating Ac4ManNAz-based findings is to compare the observed changes in glycosylation upon Ac4ManNAz treatment with the effects of genetically ablating a key enzyme in the sialylation pathway. A prime example is the knockout of sialyltransferase ST6GAL1, an enzyme responsible for adding sialic acid to specific glycan structures.
| Feature | Ac4ManNAz Metabolic Labeling | ST6GAL1 Genetic Knockout | Key Findings & Comparison |
| Principle | Introduction of an unnatural sugar precursor with a chemical reporter (azide) into the sialic acid biosynthetic pathway for subsequent detection. | Complete ablation of a specific glycosyltransferase gene, preventing the addition of sialic acid moieties catalyzed by that enzyme. | Ac4ManNAz provides a broad view of sialylation, while ST6GAL1 knockout offers a highly specific interrogation of the function of a single enzyme. Comparing the two can reveal the extent to which ST6GAL1 is responsible for the sialylation of a particular protein. |
| Specificity | Targets the sialic acid biosynthesis pathway. Potential for off-target effects at high concentrations.[1][2] | Highly specific to the targeted glycosyltransferase gene and its downstream products. | Genetic knockout is the gold standard for confirming the role of a specific enzyme in the glycosylation of a protein identified through Ac4ManNAz labeling. |
| Quantitative Analysis | Relative quantification of labeled glycoproteins can be achieved through methods like mass spectrometry.[3] | Mass spectrometry can precisely quantify the loss of specific glycoforms on target proteins.[4] | A direct comparison of mass spectrometry data from Ac4ManNAz-labeled cells and ST6GAL1 knockout cells can validate that the changes observed with the chemical reporter are indeed due to sialylation mediated by the targeted enzyme. |
| Cellular Impact | Can induce dose-dependent cellular stress, apoptosis, and changes in gene expression.[2] Optimal concentrations (e.g., 10 µM) are recommended to minimize these effects. | Can lead to compensatory changes in other glycosylation pathways. The complete loss of a key enzyme may have significant developmental or physiological consequences. | It is crucial to assess the cellular phenotype in both approaches to distinguish specific glycosylation-related effects from general cellular stress or compensatory mechanisms. |
Experimental Protocols
I. Metabolic Labeling with Ac4ManNAz and Glycoprotein Enrichment
This protocol outlines the general steps for labeling cellular glycoproteins with Ac4ManNAz followed by enrichment for proteomic analysis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ac4ManNAz (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Biotin-alkyne or other alkyne-functionalized reporter molecule
-
Click chemistry reaction buffer (e.g., containing copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Add Ac4ManNAz to the culture medium at a final concentration of 10-50 µM. Incubate for 24-72 hours. A dose-response experiment is recommended to determine the optimal concentration with minimal cytotoxicity for the specific cell line.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by incubating the cell lysate with a biotin-alkyne reporter molecule in the presence of the click chemistry reaction buffer.
-
Enrichment of Labeled Glycoproteins: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated glycoproteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured glycoproteins from the beads.
-
Proteomic Analysis: Analyze the enriched glycoproteins by mass spectrometry to identify and quantify the sialylated proteins.
II. Validation of Ac4ManNAz Findings using CRISPR-Cas9 Knockout
This protocol describes the validation of a glycoprotein identified through Ac4ManNAz labeling by knocking out a relevant glycosyltransferase, such as ST6GAL1, using the CRISPR-Cas9 system.
Materials:
-
Cas9-expressing cell line of interest
-
sgRNA expression vector
-
Validated sgRNA sequences targeting the gene of interest (e.g., ST6GAL1)
-
Transfection reagent or lentiviral production system
-
Antibiotics for selection (e.g., puromycin)
-
Genomic DNA extraction kit
-
PCR reagents
-
Antibodies for Western blot validation
-
Mass spectrometer for glycan analysis
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs targeting the coding sequence of the glycosyltransferase gene (e.g., ST6GAL1) into an appropriate expression vector. Validated gRNA libraries for human glycosyltransferases are available.
-
Generation of Knockout Cell Line: Transfect or transduce the Cas9-expressing cells with the sgRNA expression vector. Select for successfully transduced cells using the appropriate antibiotic.
-
Validation of Knockout:
-
Genomic Level: Extract genomic DNA and perform PCR followed by sequencing to confirm the presence of indels in the target gene.
-
Protein Level: Perform Western blot analysis using an antibody against the target glycosyltransferase to confirm the absence of the protein.
-
-
Glycosylation Analysis:
-
Culture the knockout and wild-type control cells.
-
Isolate the glycoprotein of interest identified in the Ac4ManNAz experiment (e.g., via immunoprecipitation).
-
Analyze the glycosylation status of the target protein in both cell lines using mass spectrometry to quantify the loss of specific glycoforms in the knockout cells.
-
-
Comparison with Ac4ManNAz Data: Compare the mass spectrometry data from the knockout cells with the data from the Ac4ManNAz labeling experiment to confirm that the observed sialylation is dependent on the targeted glycosyltransferase.
Mandatory Visualizations
Signaling Pathway of Ac4ManNAz Incorporation and Genetic Intervention
The following diagram illustrates the metabolic pathway of Ac4ManNAz and highlights the point of intervention for genetic validation using CRISPR-Cas9.
Caption: Ac4ManNAz metabolic pathway and the point of CRISPR-Cas9 intervention.
Experimental Workflow for Validation
This diagram outlines the logical flow of an experiment designed to validate Ac4ManNAz findings with a genetic approach.
Caption: A comparative workflow for Ac4ManNAz labeling and genetic validation.
Conclusion
References
- 1. Combinatorial CRISPR-Cas9 metabolic screens reveal critical redox control points dependent on the KEAP1-NRF2 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ST6Gal1 in plasma is dispensable for IgG sialylation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ac4ManNAz Labeling vs. Lectin Staining for Sialoglycan Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on two powerful techniques for studying sialic acid glycosylation. This guide provides a detailed comparison of metabolic labeling with Ac4ManNAz and direct staining with lectins, supported by experimental data and protocols to aid in selecting the optimal method for your research needs.
The study of sialic acids, terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, is crucial for understanding a wide range of biological processes, from cell adhesion and signaling to viral infection and cancer metastasis. Two predominant methods for detecting and analyzing sialoglycans are metabolic labeling with tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) and staining with sialic acid-specific lectins. This guide provides an in-depth comparison of these techniques, outlining their principles, experimental workflows, and performance characteristics to facilitate informed decisions in experimental design.
Principles of Detection
Ac4ManNAz Labeling: A Metabolic Approach to Glycan Engineering
Metabolic glycoengineering with Ac4ManNAz offers a powerful strategy for the bioorthogonal labeling of sialoglycans in living cells.[1][2][3] As a cell-permeable precursor, Ac4ManNAz is taken up by cells and processed by the sialic acid biosynthetic pathway.[1][2] Intracellular esterases remove the acetyl groups, and the resulting N-azidoacetylmannosamine (ManNAz) is converted to the corresponding azide-modified sialic acid (SiaNAz). This unnatural sugar is then incorporated into newly synthesized glycoconjugates. The azide group serves as a chemical handle for covalent ligation to a variety of reporter molecules, such as fluorophores or biotin, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). This allows for the detection and visualization of metabolically active cells and their sialoglycans.
Lectin Staining: Probing Glycans with Nature's Decoders
Lectins are carbohydrate-binding proteins that exhibit high specificity for particular glycan structures. This specific recognition makes them invaluable tools for detecting and characterizing glycans in various applications, including histochemistry, flow cytometry, and western blotting. For the detection of sialic acids, lectins such as Sambucus nigra agglutinin (SNA), which preferentially binds to α-2,6 linked sialic acids, and Maackia amurensis agglutinin (MAA), which recognizes α-2,3 linked sialic acids, are commonly used. The binding of labeled lectins to cells or tissues can be visualized and quantified to provide information on the abundance and distribution of specific sialoglycan linkages.
Comparative Analysis of Performance
While both Ac4ManNAz labeling and lectin staining are powerful tools for studying sialoglycans, they offer distinct advantages and have inherent limitations. The choice between these methods should be guided by the specific research question, the biological system under investigation, and the desired experimental outcome. The following table summarizes key performance characteristics based on available data. Note: The data presented below is compiled from separate studies and does not represent a direct head-to-head comparison within a single experiment.
| Feature | Ac4ManNAz Metabolic Labeling | Lectin Staining (SNA/MAA) |
| Principle | Metabolic incorporation of an azide-tagged sialic acid precursor followed by bioorthogonal ligation. | Direct binding of lectins to specific sialic acid linkages on glycans. |
| Specificity | Labels all newly synthesized sialoglycans, regardless of linkage. Can be influenced by the metabolic state of the cell. | Specific for α-2,6 (SNA) or α-2,3 (MAA) sialic acid linkages. |
| Detection Method | Fluorescence microscopy, flow cytometry, western blot after click chemistry with a reporter molecule. | Fluorescence microscopy, flow cytometry, histochemistry, ELISA using labeled lectins. |
| Live Cell Imaging | Yes, SPAAC click chemistry is compatible with live-cell imaging. | Possible with fluorescently labeled lectins, but potential for cell surface cross-linking and signaling activation. |
| Quantitative Potential | Can be quantitative, often measured by fluorescence intensity (e.g., flow cytometry). Labeling efficiency can be influenced by cell type and Ac4ManNAz concentration. | Can be quantitative, measured by fluorescence intensity or colorimetric signal. Binding affinity and accessibility of the glycan can affect quantification. |
| Temporal Information | Provides information on de novo glycan biosynthesis during the labeling period. | Provides a snapshot of the total abundance of specific glycan structures at a single point in time. |
| Potential Artifacts | High concentrations of Ac4ManNAz can have physiological effects on cells, including reduced proliferation and migration. | Non-specific binding can occur, and lectin binding can be influenced by the overall glycan structure and density. |
| Example Quantitative Data | Treatment of A549 cells with 10 µM Ac4ManNAz for 3 days resulted in a significant increase in fluorescence intensity as measured by flow cytometry, indicating efficient metabolic labeling. | Flow cytometry analysis of various melanoma cell lines showed differential expression of α-2,3 and α-2,6 linked sialic acids, with WM266-4 cells exhibiting significantly higher SNA staining compared to IGR-39 cells. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Ac4ManNAz labeling and lectin staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Glycoengineering Enables the Ultrastructural Visualization of Sialic Acids in the Glycocalyx of the Alveolar Epithelial Cell Line hAELVi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Glycoengineering Enables the Ultrastructural Visualization of Sialic Acids in the Glycocalyx of the Alveolar Epithelial Cell Line hAELVi [frontiersin.org]
A Researcher's Guide to Ac4ManNAz: Applications and Limitations in Metabolic Glycan Labeling
For researchers, scientists, and drug development professionals, metabolic glycoengineering with Ac4ManNAz (peracetylated N-azidoacetyl-D-mannosamine) offers a powerful tool to visualize and study sialoglycans. This guide provides a comprehensive overview of its applications, limitations, and a comparison with current alternatives, supported by experimental data and detailed protocols.
Ac4ManNAz is a cornerstone of bioorthogonal chemistry, enabling the introduction of an azide chemical reporter into the sialic acid biosynthesis pathway.[1][2] Once administered to cells or living organisms, this unnatural sugar analog is metabolized and incorporated into sialoglycans.[1][3] The embedded azide group then serves as a handle for covalent ligation with probes bearing a complementary bioorthogonal functional group, such as an alkyne or a cyclooctyne, through click chemistry or Staudinger ligation.[4] This two-step labeling strategy has opened new avenues for glycan imaging, proteomic analysis, and tracking of labeled cells.
Key Applications of Ac4ManNAz:
-
Visualization of Sialoglycans: Ac4ManNAz is widely used for imaging the distribution and trafficking of sialic acid-containing glycans on the cell surface and within intracellular compartments.
-
Glycoproteomic Analysis: Following metabolic labeling, azide-tagged glycoproteins can be enriched using affinity purification methods, allowing for their identification and characterization by mass spectrometry.
-
In Vivo Imaging: Researchers have successfully used Ac4ManNAz to label glycans in living animals, such as mice, enabling the study of glycosylation in the context of a whole organism.
-
Cell Tracking: Labeled cells can be tracked in vivo to monitor their fate and biodistribution, which is particularly valuable in cell-based therapies.
-
Virus and Biomolecule Labeling: The application of Ac4ManNAz extends to labeling viral surface glycans and other biomolecules like RNA, opening up new research possibilities.
Understanding the Limitations and Off-Target Effects
Despite its broad utility, Ac4ManNAz is not without its drawbacks. A primary concern is the potential for dose-dependent cytotoxicity and off-target effects. High concentrations of Ac4ManNAz have been shown to induce apoptosis, alter gene expression, and reduce cellular functions such as proliferation, migration, and invasion. These effects are thought to stem from the metabolic burden of processing the unnatural sugar and the intrinsic reactivity of the azido group.
Several studies have investigated these limitations, leading to recommendations for optimizing labeling protocols to minimize cellular perturbation.
Performance Comparison: Ac4ManNAz vs. Alternatives
The field of metabolic glycoengineering is continually evolving, with new probes being developed to address the limitations of existing ones. Here, we compare Ac4ManNAz with some of its alternatives.
| Feature | Ac4ManNAz | Ac4ManNAl | Ac3ManNCyoc | GalNAz |
| Target Glycan | Sialic Acids | Sialic Acids | General Glycans | O-GalNAc, O-GlcNAc, Sialic Acids (less specific) |
| Labeling Efficiency | Sufficient for most applications | Potentially higher than Ac4ManNAz in some systems | Enhanced cell labeling compared to tetra-acetylated versions | Broad, but not specific for sialic acids |
| Specificity for Sialic Acid | High | High | Low | Low, due to metabolic crosstalk |
| Reported Cytotoxicity | Dose-dependent; minimal at ≤10 µM | Not extensively studied, but expected to be similar to Ac4ManNAz | Not extensively studied | Potential for cytotoxicity at high concentrations |
| Bioorthogonal Reaction | Staudinger, CuAAC, SPAAC | CuAAC | Diels-Alder | Staudinger, CuAAC, SPAAC |
Experimental Protocols
Metabolic Labeling of Cultured Cells with Ac4ManNAz
This protocol outlines the general steps for introducing azide groups into cell surface sialoglycans.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Ac4ManNAz
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 10-50 µM. It is highly recommended to optimize the concentration for each cell type, with 10 µM being a good starting point to minimize off-target effects.
-
Replace the existing medium with the Ac4ManNAz-containing medium and incubate for 1 to 3 days.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.
Fluorescent Detection via Copper-Free Click Chemistry (SPAAC)
This protocol describes the visualization of azide-labeled glycans using a DBCO-functionalized fluorescent dye.
Materials:
-
Ac4ManNAz-labeled cells
-
DBCO-fluorophore
-
PBS
-
4% Paraformaldehyde (for fixed-cell imaging)
-
0.1% Triton X-100 (for permeabilization, optional)
-
DAPI (for nuclear counterstaining, optional)
Procedure for Live-Cell Imaging:
-
After the washing step in the metabolic labeling protocol, incubate the live cells with the DBCO-fluorophore staining solution (typically 20 µM) for 1 hour at 37°C.
-
Wash the cells three times with PBS.
-
Image the cells immediately using a fluorescence microscope.
Procedure for Fixed-Cell Imaging:
-
Fixation: Fix the labeled and washed cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
SPAAC Reaction: Incubate the fixed cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mount the coverslips and image the cells.
Visualizing the Workflow and Pathways
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of Ac4ManNAz, a typical experimental workflow, and a decision-making guide for selecting a metabolic label.
References
Safety Operating Guide
Personal protective equipment for handling Ac4ManNDAz
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-azidoacetylmannosamine-tetraacylated (Ac4ManNDAz). The following procedures and recommendations are designed to ensure safe operational handling and disposal of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₄O₁₀ |
| Molecular Weight | 430.37 g/mol [1][2] |
| Appearance | Solid[3] |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and dimethylformamide (~2 mg/ml)[3], slightly soluble in ethanol. |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent)[2] |
| Stability | ≥4 years at -20°C |
Hazard Identification and Personal Protective Equipment (PPE)
There are some discrepancies across different safety data sheets regarding the hazardous nature of this compound. One source classifies it as harmful if swallowed and very toxic to aquatic life, while others state it is not a hazardous substance. Therefore, it is prudent to handle it with care, adhering to the following personal protective equipment guidelines.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective, chemical-resistant gloves |
| Body Protection | Impervious clothing or lab coat |
| Respiratory Protection | Suitable respirator, especially if dust or aerosols are generated. Use in a well-ventilated area. |
Experimental Protocols: Handling and Storage
Adherence to proper handling and storage protocols is essential for laboratory safety and maintaining the integrity of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.
-
Emergency Stations: Ensure an accessible safety shower and eye wash station are nearby before beginning work.
-
Solution Preparation: When preparing solutions, dissolve the solid this compound in a suitable solvent such as DMSO or dimethylformamide. If the solvent of choice is purged with an inert gas, this can help maintain stability.
-
General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling.
Storage:
-
Container: Keep the container tightly sealed to prevent contamination.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Temperature: For long-term stability, store the solid powder at -20°C and solutions at -80°C.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedure:
-
Waste Collection: Collect waste material in a designated and properly labeled container.
-
Approved Disposal: Dispose of the contents and the container at an approved waste disposal facility. Follow all local, state, and federal regulations for chemical waste disposal.
-
Spillage: In case of a spill, collect the spillage to prevent it from entering drains or water courses.
Operational Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
